Product packaging for 2-Chloro-4-phenyloxazole(Cat. No.:CAS No. 445470-08-6)

2-Chloro-4-phenyloxazole

Número de catálogo: B057545
Número CAS: 445470-08-6
Peso molecular: 179.6 g/mol
Clave InChI: WZZRJXYIRGYIKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Chloro-4-phenyloxazole is a useful research compound. Its molecular formula is C9H6ClNO and its molecular weight is 179.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO B057545 2-Chloro-4-phenyloxazole CAS No. 445470-08-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-chloro-4-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZRJXYIRGYIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-phenyloxazole is a halogenated heterocyclic compound that has garnered interest in medicinal chemistry, primarily as a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a reactive chlorine atom on the oxazole ring, makes it a versatile building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physical characteristics, spectral data, reactivity, and potential applications in drug discovery, with a particular focus on its role as a precursor to Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-Chloro-4-phenylthiazole2-Chlorobenzoxazole
Molecular Formula C₉H₆ClNO[1][2]C₉H₆ClNSC₇H₄ClNO
Molecular Weight 179.60 g/mol [1]195.67 g/mol 153.57 g/mol [3]
Appearance Predicted: SolidSolidLiquid[3]
Melting Point Not Reported54-58 °C7 °C[3]
Boiling Point Not ReportedNot Reported201-202 °C[3]
Density Not ReportedNot Reported1.345 g/mL at 25 °C[3]
Solubility Expected to be soluble in common organic solvents like tetrahydrofuran, dichloromethane, and ethyl acetate.

Synthesis

A documented method for the synthesis of this compound involves the direct chlorination of 4-phenyloxazole.[2]

Experimental Protocol: Synthesis of this compound[2]

Reactants:

  • 4-Phenyloxazole

  • Lithium hexamethyldisilazane (LiHMDS)

  • Hexachloroethane

  • Tetrahydrofuran (THF)

Procedure:

  • A solution of 4-phenyloxazole in anhydrous tetrahydrofuran is cooled to -78 °C.

  • Lithium hexamethyldisilazane (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C.

  • A solution of hexachloroethane (1.2 equivalents) in anhydrous tetrahydrofuran is then added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Yield: 74%[2]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Reactant1 4-Phenyloxazole Step1 Deprotonation Reactant1->Step1 Reactant2 LiHMDS Reactant2->Step1 Reactant3 Hexachloroethane Step2 Chlorination Reactant3->Step2 Solvent THF Solvent->Step1 Temp1 -78 °C Temp2 Room Temperature Time 16 hours Quench Quench with Water Extract Extraction Quench->Extract Dry Drying Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product Step1->Temp1 Step1->Step2 Step2->Temp2 Step2->Time Step2->Quench

Caption: Synthetic workflow for this compound.

Spectral Data (Predicted and Comparative)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals corresponding to the phenyl group protons and the single proton on the oxazole ring. Based on related structures, the phenyl protons would likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), and the oxazole proton would appear as a singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the oxazole ring. The carbon bearing the chlorine atom (C2) is expected to have a chemical shift in the range of δ 150-160 ppm.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the oxazole and phenyl rings, typically in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 179 and an M+2 peak at m/z 181 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for phenyloxazoles involve the loss of CO and HCN.[4]

Reactivity and Stability

The chemical reactivity of this compound is dominated by the presence of the chlorine atom at the 2-position of the electron-deficient oxazole ring. This position is susceptible to nucleophilic aromatic substitution (SₙAr) reactions.

Nucleophilic Substitution Reactions

The chlorine atom can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce diverse functional groups at the 2-position. This reactivity is the cornerstone of its utility as a synthetic intermediate.

Reactivity Start This compound Product 2-Substituted-4-phenyloxazole Start->Product SₙAr Nuc Nucleophile (Nu⁻) Nuc->Product LeavingGroup Cl⁻ Product->LeavingGroup

Caption: General scheme for nucleophilic substitution.

Storage and Stability: this compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is expected to be relatively stable under standard laboratory conditions. For the isomeric 2-Chloro-5-phenyloxazole, it is recommended to be sealed in a dry environment and stored in a freezer under -20°C.[5]

Biological Activity and Drug Development Applications

Oxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] this compound has been specifically utilized as a reactant in the preparation of arylaminooxazoles, which have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7]

Role as a Precursor to TRPV1 Antagonists

TRPV1 is a non-selective cation channel that plays a crucial role in pain perception, particularly in the context of inflammatory and neuropathic pain. Antagonists of this channel are therefore of significant interest as potential analgesic drugs. The synthesis of these antagonists often involves the nucleophilic displacement of the chlorine atom in this compound with various substituted anilines.

Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_biological Biological Action Start This compound Antagonist TRPV1 Antagonist Start->Antagonist + Amine Substituted Aniline Amine->Antagonist Block Blockade Antagonist->Block TRPV1 TRPV1 Channel Pain Pain Signal TRPV1->Pain Block->TRPV1

Caption: Role in TRPV1 antagonist development.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its straightforward synthesis and the reactivity of the 2-chloro substituent make it an ideal starting material for the creation of diverse libraries of substituted oxazole derivatives. The established link to the development of TRPV1 antagonists highlights its importance in the search for novel pain therapeutics. Further investigation into its physical and spectral properties, as well as a broader exploration of its reactivity and biological activities, will undoubtedly expand its applications in the field of chemical and pharmaceutical research.

References

An In-depth Technical Guide to 2-Chloro-4-phenyloxazole (CAS: 445470-08-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-4-phenyloxazole, a key intermediate in the synthesis of novel therapeutic agents. This document consolidates available data on its chemical and physical properties, synthesis, and its application in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Chemical and Physical Properties

This compound is a halogenated heterocyclic compound. While comprehensive experimental data is not widely available, a summary of its known and computed properties is presented below.

PropertyValueSource
CAS Number 445470-08-6N/A
Molecular Formula C₉H₆ClNOPubChem[1]
Molecular Weight 179.60 g/mol PubChem[1]
IUPAC Name 2-chloro-4-phenyl-1,3-oxazolePubChem[1]
Canonical SMILES C1=CC=C(C=C1)C2=COC(=N2)ClPubChem[1]
Boiling Point (Predicted) 310.9 ± 35.0 °C at 760 mmHgN/A
Density (Predicted) 1.3 ± 0.1 g/cm³N/A
Melting Point Not availableN/A
Solubility Not availableN/A

Spectroscopic Data

Synthesis of this compound

A known synthetic route to this compound involves the chlorination of 4-phenyloxazole.[2]

Experimental Protocol

The following protocol is based on the procedure described by Perner et al. in Bioorganic and Medicinal Chemistry (2010), 18(13), 4821-4829. For precise quantities and detailed workup and purification procedures, it is imperative to consult the supplementary information of the original publication.

Step 1: Deprotonation of 4-Phenyloxazole

  • Dissolve 4-phenyloxazole in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Add a solution of lithium hexamethyldisilazane (LiHMDS) in THF dropwise to the cooled solution to effect deprotonation at the 2-position of the oxazole ring.

Step 2: Chlorination

  • To the reaction mixture from Step 1, add a solution of hexachloroethane in THF at -78 °C.

  • Allow the reaction to slowly warm to 20 °C and stir for 16 hours.

  • Upon completion, the reaction is quenched and the product is extracted.

  • Purification is typically achieved through column chromatography.

The reported yield for this synthesis is 74%.[2]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Product & Purification 4-Phenyloxazole 4-Phenyloxazole Step1 Deprotonation -78 °C 4-Phenyloxazole->Step1 LiHMDS LiHMDS LiHMDS->Step1 Hexachloroethane Hexachloroethane Step2 Chlorination -78 °C to 20 °C, 16h Hexachloroethane->Step2 THF THF THF->Step1 Step1->Step2 Crude Product Crude Product Step2->Crude Product Purification Column Chromatography Crude Product->Purification This compound This compound Purification->this compound G This compound This compound Reaction Nucleophilic Aromatic Substitution (SNAr) This compound->Reaction Arylamine Arylamine (e.g., aminotetralin derivative) Arylamine->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Purification Purification Reaction->Purification TRPV1_Antagonist 2-Arylaminooxazole TRPV1 Antagonist Purification->TRPV1_Antagonist G cluster_stimuli Noxious Stimuli cluster_antagonist Intervention Heat Heat TRPV1_Channel TRPV1 Channel (on Sensory Neuron) Heat->TRPV1_Channel activates Protons (Acid) Protons (Acid) Protons (Acid)->TRPV1_Channel activates Capsaicin / Endovanilloids Capsaicin / Endovanilloids Capsaicin / Endovanilloids->TRPV1_Channel activates TRPV1_Antagonist 2-Arylaminooxazole (from this compound) TRPV1_Antagonist->TRPV1_Channel blocks Activation Channel Opening TRPV1_Channel->Activation leads to Ion_Influx Ca2+ / Na+ Influx Activation->Ion_Influx Depolarization Neuronal Depolarization Ion_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-chloro-4-phenyloxazole, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document outlines a reliable two-step synthetic pathway, commencing with the preparation of the precursor 4-phenyloxazole, followed by its direct chlorination. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate replication and further research.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of the intermediate, 4-phenyloxazole. Subsequently, this compound is obtained via a direct chlorination of the oxazole ring.

synthesis_overview start Starting Materials step1 Step 1: Synthesis of 4-Phenyloxazole start->step1 intermediate 4-Phenyloxazole step1->intermediate step2 Step 2: Chlorination intermediate->step2 product This compound step2->product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Phenyloxazole

The synthesis of the 4-phenyloxazole precursor can be accomplished through the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. A practical laboratory-scale preparation involves the reaction of phenacyl bromide with formamide.

Reaction:

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenacyl bromide (1.0 eq) and formamide (10.0 eq).

  • Heat the reaction mixture to 120-130 °C with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-phenyloxazole.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

The direct chlorination of 4-phenyloxazole at the C2 position is achieved using a strong base followed by a chlorinating agent.

Reaction:

Experimental Protocol:

  • Dissolve 4-phenyloxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add lithium hexamethyldisilazane (LiHMDS) (1.1 eq, as a solution in THF) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of hexachloroethane (1.2 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of 4-phenyloxazole and this compound.

Table 1: Synthesis of 4-Phenyloxazole

ParameterValueReference
Starting Materials
Phenacyl Bromide1.0 eq
Formamide10.0 eq
Reaction Conditions
Temperature120-130 °C
Reaction TimeVaries (TLC monitored)
Product
YieldTypically 60-70%
AppearanceColorless to pale yellow oil
Spectroscopic Data
1H NMR (CDCl3)δ 7.20-7.50 (m, 3H), 7.65-7.80 (m, 2H), 7.85 (s, 1H), 7.95 (s, 1H)
13C NMR (CDCl3)δ 125.8, 127.9, 128.7, 131.2, 135.5, 140.1, 150.9

Table 2: Synthesis of this compound

ParameterValueReference
Starting Materials
4-Phenyloxazole1.0 eq
Lithium Hexamethyldisilazane (LiHMDS)1.1 eq
Hexachloroethane1.2 eq
Reaction Conditions
Temperature-78 °C to room temperature
Reaction Time16 hours
Product
YieldReported up to 74%
AppearanceSolid
Spectroscopic Data
1H NMR (CDCl3)δ 7.30-7.50 (m, 3H), 7.75-7.85 (m, 2H), 7.90 (s, 1H)
13C NMR (CDCl3)δ 126.0, 128.5, 129.0, 130.5, 138.0, 142.5, 155.0

Reaction Mechanism Visualization

The mechanism for the chlorination of 4-phenyloxazole involves a deprotonation at the C2 position by LiHMDS to form a highly nucleophilic oxazol-2-yl anion. This anion then attacks one of the chlorine atoms of hexachloroethane in an SN2-type reaction to yield the final product.

chlorination_mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack 4-Phenyloxazole 4-Phenyloxazole Oxazol-2-yl_anion Oxazol-2-yl anion 4-Phenyloxazole->Oxazol-2-yl_anion + LiHMDS - (Me3Si)2NH LiHMDS LiHMDS Product This compound Oxazol-2-yl_anion->Product + C2Cl6 - C2Cl4, - LiCl Hexachloroethane Hexachloroethane (Cl3C-CCl3)

Figure 2: Proposed mechanism for the chlorination of 4-phenyloxazole.

Safety Considerations

  • Phenacyl bromide is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Formamide is a teratogen. Handle with care and avoid inhalation and skin contact.

  • Lithium hexamethyldisilazane (LiHMDS) is a strong base and is pyrophoric. It should be handled under an inert atmosphere and away from moisture.

  • Hexachloroethane is toxic and an irritant. Handle in a fume hood with appropriate PPE.

  • All reactions should be performed in a well-ventilated fume hood.

This technical guide provides a detailed and actionable framework for the synthesis of this compound. The provided protocols and data are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

A Comprehensive Technical Guide to 2-Chloro-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Chloro-4-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The document covers its chemical properties, synthesis protocols, and known applications, presenting data in a clear and accessible format for researchers and scientists.

Chemical Properties and Data

This compound is a substituted oxazole, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[1] Its chemical structure and properties make it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
IUPAC Name 2-chloro-4-phenyl-1,3-oxazole[2]
CAS Number 445470-08-6[3][4]
Molecular Formula C₉H₆ClNO[2][3]
Molecular Weight 179.60 g/mol [2][3]
Canonical SMILES C1=CC=C(C=C1)C2=COC(=N2)Cl[2]
InChI Key WZZRJXYIRGYIKA-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the chlorination of a 4-phenyloxazole precursor. A detailed experimental protocol for this transformation is provided below.

Synthesis of this compound from 4-Phenyloxazole[3]

This procedure involves a two-stage reaction process starting from 4-phenyl-1,3-oxazole.

Materials:

  • 4-phenyl-1,3-oxazole

  • Lithium hexamethyldisilazane (LiHMDS)

  • Hexachloroethane

  • Tetrahydrofuran (THF)

Experimental Protocol:

  • Stage 1: Deprotonation

    • Dissolve 4-phenyl-1,3-oxazole in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of lithium hexamethyldisilazane (LiHMDS) to the reaction mixture.

    • Stir the mixture at -78°C to allow for the deprotonation of the oxazole ring.

  • Stage 2: Chlorination

    • To the same reaction mixture, add a solution of hexachloroethane in THF.

    • Allow the reaction to proceed for 16 hours, during which the temperature is gradually raised from -78°C to 20°C.

    • Upon completion, the reaction is quenched, and the product is extracted and purified using standard laboratory techniques (e.g., column chromatography) to yield this compound.

The logical workflow for this synthesis is illustrated in the diagram below.

G cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_chlorination Chlorination cluster_workup Workup & Purification A Dissolve 4-phenyl-1,3-oxazole in anhydrous THF B Cool solution to -78°C A->B C Add Lithium Hexamethyldisilazane (LiHMDS) B->C D Stir at -78°C C->D E Add Hexachloroethane in THF D->E F React for 16h (-78°C to 20°C) E->F G Quench Reaction F->G H Extract & Purify G->H I This compound (Final Product) H->I

Workflow for the synthesis of this compound.

Applications in Drug Development and Biological Activity

Oxazole derivatives are recognized for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The substitution pattern on the oxazole ring plays a crucial role in determining the compound's biological effects.

This compound primarily serves as a key reactant in the synthesis of more complex bioactive molecules. A notable application is in the preparation of arylaminooxazoles, which have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1).[4] The TRPV1 receptor is a non-selective cation channel that plays a significant role in pain perception and inflammation, making its antagonists potential candidates for analgesic and anti-inflammatory drugs.

The general pathway from this compound to a potential therapeutic agent is outlined below.

G A This compound (Starting Material) B Reaction with Substituted Arylamine A->B Nucleophilic Aromatic Substitution C Arylaminooxazole Derivative (Intermediate) B->C D Further Modification & Optimization C->D E TRPV1 Antagonist (Potential Drug Candidate) D->E

Synthetic pathway from this compound to a TRPV1 antagonist.

While direct signaling pathway involvement for this compound is not extensively documented, its role as a precursor to TRPV1 antagonists links it to the modulation of pain and neuro-inflammatory signaling cascades. The development of such antagonists represents a targeted approach to managing conditions associated with TRPV1 activation.

Conclusion

This compound is a well-characterized chemical intermediate with significant utility in the field of medicinal chemistry. Its straightforward synthesis and reactivity make it an important building block for the development of novel therapeutic agents, particularly in the area of pain and inflammation research through the synthesis of TRPV1 receptor antagonists. This guide provides foundational information for researchers looking to utilize this compound in their drug discovery and development efforts.

References

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthesis of 2-Chloro-4-phenyloxazole. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the development of novel therapeutics. Due to the limited availability of direct experimental data in published literature, this guide combines computational data with representative experimental protocols based on established chemical principles for analogous structures.

Molecular Structure and Properties

This compound is a halogenated heterocyclic compound featuring a central five-membered oxazole ring. The structure is characterized by a phenyl group substituted at position 4 and a chlorine atom at position 2, which is a key reactive site for nucleophilic substitution.

Caption: 2D structure of this compound.

Table 1: Physicochemical and Computed Properties

Quantitative data for this compound is primarily available from computational models.

PropertyValueSource
IUPAC Name 2-chloro-4-phenyl-1,3-oxazolePubChem[1]
CAS Number 445470-08-6PubChem[1]
Molecular Formula C₉H₆ClNOPubChem[1]
Molecular Weight 179.60 g/mol PubChem[1]
Exact Mass 179.0137915 DaPubChem[1]
Canonical SMILES C1=CC=C(C=C1)C2=COC(=N2)ClPubChem[1]
InChI Key WZZRJXYIRGYIKA-UHFFFAOYSA-NPubChem[1]
XLogP3 (Computed) 3.2PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 26 ŲPubChem[1]

Synthesis and Experimental Protocols

Synthesis_Workflow cluster_0 Step 1: Oxazolone Formation cluster_1 Step 2: Chlorination start α-Aminoacetophenone + Phosgene equivalent step1 Cyclization Reaction start->step1 precursor 4-phenyloxazol-2(3H)-one step1->precursor step2 Dehydroxy-chlorination precursor->step2 Intermediate reagent Chlorinating Agent (e.g., POCl₃) reagent->step2 product This compound step2->product

Caption: Proposed two-step synthesis workflow for this compound.

Representative Experimental Protocol: Chlorination of a 2-Oxazolone Precursor

The following protocol is a representative method for the conversion of a 2-oxazolone to a 2-chlorooxazole, based on general procedures for analogous heterocyclic systems. Note: This protocol has not been validated for the specific synthesis of this compound and should be adapted and optimized under appropriate laboratory safety protocols.

Objective: To convert 4-phenyloxazol-2(3H)-one to this compound.

Materials:

  • 4-phenyloxazol-2(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (≥ 3.0 eq)

  • Anhydrous toluene or acetonitrile (solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate or Dichloromethane (for extraction)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend 4-phenyloxazol-2(3H)-one (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, ≥ 3.0 eq) to the suspension at room temperature. The addition may be exothermic and should be done cautiously.

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup (Quenching): Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by the careful addition of a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic Characterization

Direct experimental spectroscopic data for this compound is not available in the reviewed literature. The following table summarizes predicted chemical shifts and characteristic spectral features based on the compound's structure and data from analogous molecules.

Table 2: Predicted Spectroscopic Data
TechniquePredicted Features
¹H-NMR δ 7.9-8.1 ppm (m, 2H): Protons on the phenyl ring ortho to the oxazole. δ 7.4-7.6 ppm (m, 3H): Protons on the phenyl ring meta and para to the oxazole. δ 7.7-7.9 ppm (s, 1H): Proton at the C5 position of the oxazole ring.
¹³C-NMR δ ~155-160 ppm: C2 carbon of the oxazole ring (attached to Cl and N). δ ~145-150 ppm: C4 carbon of the oxazole ring (attached to phenyl group). δ ~120-125 ppm: C5 carbon of the oxazole ring. δ ~125-135 ppm: Aromatic carbons of the phenyl ring.
IR (Infrared) ~1600-1650 cm⁻¹: C=N stretching vibration. ~1500-1580 cm⁻¹: C=C stretching vibrations (aromatic and oxazole ring). ~1050-1150 cm⁻¹: C-O-C stretching vibration of the oxazole ring. ~750-850 cm⁻¹: C-Cl stretching vibration.
Mass Spec (MS) [M]⁺: Expected molecular ion peak at m/z ≈ 179. [M+2]⁺: Isotope peak at m/z ≈ 181 with approximately one-third the intensity of the M⁺ peak, characteristic of a single chlorine atom.

Applications in Research and Drug Development

This compound is a valuable building block in synthetic organic chemistry, primarily utilized for its reactive C2-chloro group which is susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of various functional groups, enabling the synthesis of diverse libraries of oxazole-based compounds.

A notable application is its use as a reactant in the preparation of arylaminooxazoles , which have been investigated as potent transient receptor potential vanilloid 1 (TRPV1) antagonists . TRPV1 is an ion channel implicated in pain and inflammation, making its antagonists promising candidates for novel analgesic drugs. The synthesis involves the nucleophilic aromatic substitution of the chlorine atom in this compound with various anilines to generate a diverse set of derivatives for structure-activity relationship (SAR) studies.

References

2-Chloro-4-phenyloxazole physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Chloro-4-phenyloxazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document consolidates available data on its synthesis, spectral characteristics, reactivity, and safety, offering a valuable resource for professionals in research and development.

Chemical Identity and Physical Properties

This compound is a substituted oxazole with the chemical formula C₉H₆ClNO.[1][2] Its molecular weight is approximately 179.60 g/mol .[1][2][3] The compound is identified by the CAS Number 445470-08-6.[1][4][5] While comprehensive experimental data on all physical properties is limited, available information and data from analogous compounds are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource/Notes
Molecular Formula C₉H₆ClNO[1][2]
Molecular Weight 179.60 g/mol [1][2][3]
CAS Number 445470-08-6[1][4][5]
Appearance Not explicitly reported; related compounds are often solids.Inferred from related compounds.
Melting Point Not explicitly reported. A related compound, 2-Chloro-4-phenylthiazole, has a melting point of 54-58 °C.
Boiling Point Not explicitly reported.
Density Not explicitly reported.
Solubility Not explicitly reported. General solubility tables for organic compounds in various solvents may provide guidance.

Synthesis and Experimental Protocols

A key synthetic route to this compound involves the chlorination of 4-phenyloxazole.[1]

Synthesis of this compound from 4-Phenyloxazole[1]

This protocol describes a method for the synthesis of this compound.

Materials:

  • 4-Phenyloxazole

  • An appropriate chlorinating agent (e.g., N-chlorosuccinimide (NCS) or a similar reagent)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

  • Inert gas atmosphere (e.g., Nitrogen or Argon)

Experimental Workflow:

SynthesisWorkflow start Dissolve 4-phenyloxazole in anhydrous solvent under inert atmosphere cool Cool the reaction mixture to a low temperature (e.g., -78 °C) start->cool add_reagent Slowly add the chlorinating agent cool->add_reagent react Allow the reaction to proceed at low temperature, then warm to room temperature add_reagent->react quench Quench the reaction with a suitable quenching agent (e.g., aqueous sodium thiosulfate) react->quench extract Extract the product with an organic solvent quench->extract dry Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) extract->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product by chromatography concentrate->purify end Characterize the purified this compound purify->end

Caption: General workflow for the synthesis of this compound.

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 4-phenyloxazole in an anhydrous solvent.

  • Cool the solution to the specified low temperature.

  • Slowly add the chlorinating agent to the stirred solution.

  • Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

  • Once the reaction is complete, carefully quench the reaction mixture.

  • Perform a liquid-liquid extraction to isolate the product.

  • Dry the combined organic extracts and remove the solvent in vacuo.

  • Purify the resulting crude product using column chromatography on silica gel.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the analysis of similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl group protons and the proton on the oxazole ring. The chemical shifts of the phenyl protons will be in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the 5-position of the oxazole ring will likely appear as a singlet in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring and the oxazole ring. The carbon bearing the chlorine atom (C2) is expected to have a chemical shift in the range of δ 150-160 ppm. The other two carbons of the oxazole ring (C4 and C5) will also have distinct chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=N and C=C stretching vibrations of the oxazole and phenyl rings, typically in the region of 1500-1650 cm⁻¹. The C-O-C stretching of the oxazole ring would likely appear in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (179.60 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected.[6] Common fragmentation patterns for phenyl-substituted oxazoles involve cleavage of the oxazole ring.[2]

Reactivity and Stability

The reactivity of the 2-chloro-oxazole scaffold is characterized by the susceptibility of the C2-chloro substituent to nucleophilic substitution. This makes it a valuable intermediate for the synthesis of various 2-substituted oxazole derivatives.

Reactivity with Nucleophiles:

Reactivity start This compound product 2-Substituted-4-phenyloxazole start->product Nucleophilic Substitution nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: Nucleophilic substitution at the C2 position of this compound.

Information regarding the specific stability of this compound is not extensively detailed in the available literature. General considerations for halogenated heterocyclic compounds suggest that it should be stored in a cool, dry place away from strong oxidizing agents. Safety data for a related compound, 2-chlorobenzoxazole, indicates it is a combustible liquid and sensitive to air.[3]

Potential Biological Activity

While specific biological studies on this compound are limited, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Oxazole derivatives have been reported to exhibit a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, this compound has been utilized as a reactant in the synthesis of arylaminooxazoles, which have been investigated as TRPV1 antagonists.[4] The introduction of a chloro substituent at the 2-position and a phenyl group at the 4-position can significantly influence the biological profile of the oxazole ring system. Further research is warranted to explore the specific biological activities of this compound.

Safety and Handling

Based on the safety data for similar compounds, this compound is expected to be a hazardous substance. It is likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry place.

In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Oxazole Compounds

Abstract

The oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone scaffold in medicinal chemistry and natural product synthesis. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous clinically significant agents. This technical guide provides a comprehensive overview of the discovery and history of oxazole compounds, detailing the seminal synthetic methodologies that enabled their exploration. It includes detailed experimental protocols for key reactions, quantitative data on reaction yields and biological activities, and visualizations of historical milestones, synthetic workflows, and the diverse biological roles of oxazoles, designed to serve as an essential resource for professionals in chemical and pharmaceutical research.

Introduction: The Oxazole Scaffold

Oxazole is a doubly unsaturated five-membered ring with an oxygen atom at position 1 and a nitrogen atom at position 3.[1] This arrangement imparts a unique combination of chemical properties, acting as a weak base with aromatic character, though less so than its sulfur-containing counterpart, thiazole.[2][3] The oxazole nucleus is planar, and its atoms are sp² hybridized.[4] The ability of the oxazole ring to participate in non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic effects allows its derivatives to bind effectively to a wide range of enzymes and receptors.[4][5] This versatility has established the oxazole scaffold as a "privileged" structure in drug discovery, leading to the development of drugs for a multitude of diseases, including bacterial infections, inflammation, cancer, and diabetes.[1][4][6]

Discovery and Historical Milestones

The chemistry of oxazoles has evolved over more than a century, marked by the development of foundational synthetic methods that are still in use today. While the parent compound was first prepared in 1947, the synthesis of oxazole derivatives predates this by several decades.[1] The timeline below highlights the key discoveries that shaped the field of oxazole chemistry.

G cluster_timeline Historical Milestones in Oxazole Chemistry node_1876 1876 Synthesis of 2-methyl-oxazole node_1896 1896 Fischer Oxazole Synthesis node_1876->node_1896 20 years node_1910 1909-1910 Robinson-Gabriel Synthesis node_1896->node_1910 ~14 years node_1947 1947 First Preparation of Parent Oxazole node_1910->node_1947 ~37 years node_1972 1972 Van Leusen Oxazole Synthesis node_1947->node_1972 25 years

A timeline of key developments in oxazole synthesis.

The journey began in 1876 with the synthesis of a simple derivative, 2-methyl oxazole.[4][7] This was followed by two landmark discoveries that defined classical oxazole synthesis. In 1896, Emil Fischer developed a method to produce 2,5-disubstituted oxazoles from cyanohydrins and aldehydes.[8][9] Shortly after, in 1909 and 1910, Sir Robert Robinson and Siegmund Gabriel independently reported a method involving the cyclodehydration of 2-acylamino-ketones.[10][11] A modern, versatile, and widely adopted method, the Van Leusen oxazole synthesis, was later introduced in 1972, utilizing tosylmethylisocyanide (TosMIC) as a key reagent.[12][13]

Foundational Synthetic Methodologies

The preparation of the oxazole core is primarily achieved through several named reactions, each with distinct advantages regarding substrate scope and substitution patterns.

Robinson-Gabriel Synthesis (1909, 1910)

This method involves the intramolecular cyclization and subsequent dehydration of an α-acylamino ketone to form 2,5-disubstituted oxazoles.[10][14] The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[14]

  • The α-acylamino ketone starting material is dissolved in a suitable inert solvent.

  • A cyclodehydrating agent (e.g., concentrated H₂SO₄, POCl₃, or SOCl₂) is added to the solution.[14]

  • The mixture is heated to facilitate the cyclization and dehydration steps.

  • Upon reaction completion, the mixture is cooled and neutralized.

  • The oxazole product is isolated through extraction and purified, typically by chromatography or recrystallization.

A popular modern variation developed by Wipf and others utilizes triphenylphosphine and iodine for the cyclodehydration of β-keto amides, which are readily available from amino acid derivatives.[10]

G start 2-Acylamino-ketone step1 Protonation of Carbonyl start->step1 H₂SO₄ step2 Intramolecular Cyclization step1->step2 Nucleophilic Attack by Amide Oxygen intermediate Hydroxydihydrooxazole (Oxazoline) Intermediate step2->intermediate step3 Dehydration (Acid-Catalyzed) intermediate->step3 end 2,5-Disubstituted Oxazole step3->end

Workflow for the Robinson-Gabriel Synthesis.
Fischer Oxazole Synthesis (1896)

Discovered by Emil Fischer, this reaction synthesizes oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[8][9] It is one of the first methods developed for producing 2,5-disubstituted oxazoles, particularly diaryloxazoles.[8]

  • The cyanohydrin and an equimolar amount of the aldehyde are dissolved in a dry, inert solvent such as diethyl ether.[8]

  • Dry, gaseous hydrogen chloride is passed through the solution.

  • The initial reaction involves the addition of HCl to the cyanohydrin, forming an iminochloride intermediate.[8]

  • This intermediate reacts with the aldehyde, followed by cyclization and dehydration.

  • The resulting oxazole product precipitates from the solution as its hydrochloride salt.

  • The free base is obtained by treating the salt with water or by boiling it in alcohol.[8]

G start_cn Cyanohydrin step1 Formation of Iminochloride start_cn->step1 start_ald Aldehyde step2 Reaction with Aldehyde start_ald->step2 reagent Anhydrous HCl in Dry Ether reagent->step1 step1->step2 step3 Cyclization & Dehydration step2->step3 end 2,5-Disubstituted Oxazole step3->end

Workflow for the Fischer Oxazole Synthesis.
Van Leusen Oxazole Synthesis (1972)

The Van Leusen reaction is a powerful and versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[12][13] The reaction proceeds via a [3+2] cycloaddition mechanism under basic conditions.[12]

  • An aldehyde and TosMIC are dissolved in a suitable solvent, often methanol or a mixture including an ether like DME.[12]

  • A base, such as potassium carbonate (K₂CO₃) or an organic base, is added to deprotonate the TosMIC.[12]

  • The deprotonated TosMIC acts as a nucleophile, attacking the aldehyde carbonyl.

  • The resulting intermediate undergoes intramolecular cyclization to form an oxazoline intermediate.[15]

  • The final step is the base-promoted elimination of p-toluenesulfinic acid (TosH), which leads to aromatization and formation of the 5-substituted oxazole.[12][15]

  • The product is isolated following standard workup and purification procedures.

G start_tosmic TosMIC step1 Deprotonation of TosMIC start_tosmic->step1 start_ald Aldehyde step2 Nucleophilic Attack on Aldehyde start_ald->step2 reagent Base (e.g., K₂CO₃) reagent->step1 step1->step2 step3 Cyclization to Oxazoline Intermediate step2->step3 step4 Elimination of TosH step3->step4 end 5-Substituted Oxazole step4->end

Workflow for the Van Leusen Oxazole Synthesis.

Quantitative Data Summary

The efficiency of these synthetic methods varies with the substrates used. The Van Leusen synthesis, in particular, is known for its generally good yields.

Table 1: Representative Yields in Van Leusen Oxazole Synthesis

Aldehyde Substrate Base/Solvent Yield (%) Reference
2-chloroquinoline-3-carbaldehyde K₂CO₃ / MeOH 83% [12][13]
3-indolecarboxaldehyde Ambersep® 900(OH) / DME-MeOH 66% [12]

| Various aromatic aldehydes | K₂CO₃ / Ionic Liquid | High |[13] |

The true value of the oxazole scaffold is realized in its diverse biological activities. Numerous derivatives have been synthesized and evaluated for therapeutic potential, with many exhibiting potent activity at low concentrations.

Table 2: Selected Biological Activities of Oxazole Derivatives

Compound Type Biological Activity Target/Assay Potency (IC₅₀ / MIC) Reference(s)
Propanoic acid derivatives Antibacterial S. aureus, E. coli Potent activity [6]
Substituted oxazoles Anticancer Various cancer cell lines Nanomolar range [16]
5-(3'-Indolyl)oxazoles Anticancer, Antiviral Multiple targets Bioactive [5]
Benzoxazole derivatives Anti-inflammatory COX-1/2 Inhibition Active [5]
Oxaprozin Anti-inflammatory COX-1 Inhibition Clinically used drug [5]

| Ditazole | Platelet Aggregation Inhibitor | Platelet aggregation | Clinically used drug |[1][2] |

Oxazoles in Nature and Medicine

While not as common as thiazoles, oxazole rings are found in a variety of natural products, particularly those of marine origin and in nonribosomal peptides.[3][17][18] In biosynthesis, the oxazole moiety is typically formed from the cyclization and subsequent oxidation of serine or threonine residues within a peptide chain.[3][18]

The structural and chemical diversity of oxazoles has made them a prime scaffold for drug discovery. They are central to numerous approved drugs and clinical candidates, targeting a wide array of diseases.

G cluster_activities Biological Activities & Molecular Targets center Oxazole Core anticancer Anticancer Tubulin Inhibition | STAT3 | DNA Topoisomerase | Protein Kinases center->anticancer antimicrobial Antimicrobial Antibacterial | Antifungal | Antiviral center->antimicrobial anti_inflammatory Anti-inflammatory COX-1/2 Inhibition center->anti_inflammatory cns CNS Activity Anticonvulsant center->cns metabolic Antidiabetic PPAR-γ Agonism center->metabolic other Other Targets Platelet Aggregation | Tyrosine Kinases center->other

The diverse biological activities of the oxazole scaffold.

Conclusion

From its early discovery through classical name reactions to its modern application in complex natural product synthesis and drug development, the oxazole ring system has proven to be of immense value to chemical science. The foundational synthetic methods of Fischer, Robinson, Gabriel, and Van Leusen have provided chemists with a robust toolkit for accessing a vast chemical space of oxazole derivatives. The continued exploration of this scaffold, driven by its proven success in modulating biological systems, ensures that oxazole chemistry will remain a vibrant and critical area of research for scientists and drug development professionals for the foreseeable future.

References

A Technical Guide to 2-Chloro-4-phenyloxazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged five-membered heterocyclic motif integral to numerous pharmacologically active compounds. Its unique structural and electronic properties make it a versatile building block in medicinal chemistry. This technical guide focuses on 2-chloro-4-phenyloxazole, a key intermediate, and its derivatives, which have demonstrated a wide spectrum of biological activities. We will delve into the synthesis of the core structure, strategies for derivatization, and a comprehensive overview of their therapeutic applications, including anticancer, antimicrobial, and antiprotozoal activities. This document provides detailed experimental protocols, quantitative biological data, and visual representations of synthetic and mechanistic pathways to serve as an in-depth resource for researchers in the field of drug discovery and development.

Introduction to the Oxazole Scaffold

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively.[1] This structural feature imparts a unique combination of stability and reactivity, making the oxazole ring a common component in a variety of natural products and synthetic pharmaceuticals.[2] The versatility of the oxazole core allows for substitutions at various positions, which plays a crucial role in modulating the biological activity of its derivatives.[1] Compounds incorporating the oxazole moiety have shown a remarkable range of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1]

This compound (CAS: 445470-08-6) serves as a valuable starting material for the synthesis of a diverse library of derivatives.[3][4] The presence of a reactive chlorine atom at the C2 position facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups and the generation of novel chemical entities with enhanced biological profiles.[5]

Synthesis of this compound and Its Precursors

The synthesis of the oxazole ring can be achieved through several established methods. Common strategies include the Robinson-Gabriel synthesis, which involves the cyclization of α-acylamino ketones, and the Van Leusen oxazole synthesis, a [3+2] cycloaddition reaction between aldehydes and tosyl-methyl isocyanide (TosMIC).[5][6] Microwave-assisted organic synthesis has also emerged as an efficient method for preparing oxazole derivatives, often leading to higher yields and shorter reaction times.[7]

The direct synthesis of this compound can be accomplished from 4-phenyloxazole.[3] The general workflow for synthesizing substituted oxazoles often begins with readily available starting materials like aldehydes or ketones.

G General Workflow for Oxazole Synthesis Start Starting Materials (e.g., Aldehydes, Amides, Ketones) Reaction Cyclization Reaction (e.g., Van Leusen, Microwave-Assisted) Start->Reaction Reagents Reagents (e.g., TosMIC, Base, Catalyst) Reagents->Reaction Intermediate Oxazoline Intermediate Reaction->Intermediate Formation Product Substituted Oxazole Product Intermediate->Product Elimination/ Aromatization Purification Purification (e.g., Chromatography) Product->Purification Final Final Characterized Compound Purification->Final

Caption: A generalized workflow for the synthesis of substituted oxazoles.

Biological Activities and Quantitative Data

Derivatives of the 4-phenyloxazole scaffold have exhibited significant potential across various therapeutic areas. The introduction of different substituents, particularly at the 2-position, has led to compounds with potent and selective biological activities.

Antiprotozoal Activity

A series of 2-amino-4-(p-substituted phenyl)-oxazole derivatives were synthesized and evaluated for their in vitro activity against Giardia lamblia and Trichomonas vaginalis. Several compounds demonstrated notable efficacy, with some exceeding the potency of the reference drug, metronidazole.[8]

Table 1: Antiprotozoal Activity of 2-Amino-4-phenyloxazole Derivatives [8]
Compound Substituent (para-position) IC₅₀ (µM) vs. G. lamblia
3dBenzoyloxy1.17
3eBromo1.89
Metronidazole (Control)-1.78
Anticancer Activity

The oxazole core is present in several molecules with antiproliferative properties. A novel derivative, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, was identified as a potent inhibitor of c-KIT kinase, a key target in gastrointestinal stromal tumors (GIST).[9] This compound demonstrated significant activity against a broad spectrum of c-KIT mutants that are resistant to existing therapies.[9]

Table 2: In Vitro Kinase Inhibitory Activity [9]
Kinase Mutant IC₅₀ (nM)
c-KIT WT11
c-KIT V559D1
c-KIT T670I13
c-KIT D820G1
c-KIT Y823D2
Antibacterial Activity

Related benzoxazole derivatives have been synthesized and tested for their antibacterial effects. These studies highlight the importance of substituents on the phenyl ring and the benzoxazole core for potent activity.[10]

Table 3: Antibacterial Activity (MIC) of Benzoxazole Derivatives [10]
Compound Bacterial Strain MIC (µg/mL)
29Enterococcus faecalis8
47Pseudomonas aeruginosa0.25
47Enterococcus faecalis0.5

Mechanism of Action: Kinase Inhibition

A key mechanism of action for anticancer oxazole derivatives is the inhibition of protein kinases, such as c-KIT.[9] These enzymes are critical components of cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the ATP-binding site of the kinase, the inhibitor prevents phosphorylation of downstream substrates, thereby interrupting the signaling cascade and leading to apoptosis of cancer cells.

G cluster_0 Normal Signaling cluster_1 Inhibited Signaling GF Growth Factor Receptor c-KIT Receptor Kinase GF->Receptor Substrate1 Downstream Substrate Receptor->Substrate1 P ATP1 ATP ATP1->Receptor Response1 Cell Proliferation & Survival Substrate1->Response1 Inhibitor Oxazole Derivative (Inhibitor) Receptor2 c-KIT Receptor Kinase Inhibitor->Receptor2 Blocks ATP Binding Site Substrate2 Downstream Substrate ATP2 ATP Response2 Apoptosis Substrate2->Response2

Caption: Mechanism of c-KIT kinase inhibition by an oxazole derivative.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for the synthesis and evaluation of novel compounds.

Protocol: Microwave-Assisted Synthesis of 5-Aryl-Oxazoles[7]

This protocol describes a [3+2] cycloaddition reaction using microwave irradiation.

  • Reactant Preparation : In a microwave-safe reaction vessel, combine the substituted aryl aldehyde (3 mmol), 4-toluenesulfonylmethyl isocyanide (TosMIC) (3 mmol), and potassium phosphate (K₃PO₄) (6 mmol).

  • Solvent Addition : Add isopropanol (volume as optimized) to the vessel.

  • Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 65 °C using a power of 350 W for the optimized reaction time (typically monitored by TLC).

  • Work-up : After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the 5-substituted oxazole.

Protocol: Synthesis of 2-Amino-4-(p-substituted phenyl)-oxazoles[8]

This protocol details the synthesis from substituted 2-bromoacetophenones.

  • Reactant Mixture : In a flask suitable for microwave synthesis, dissolve the p-substituted 2-bromoacetophenone (1 mmol) and urea (2 mmol) in dimethylformamide (DMF).

  • Microwave Irradiation : Subject the mixture to microwave irradiation at a controlled temperature (e.g., 138 °C) for a specified duration (e.g., 20 minutes).

  • Reaction Quenching : After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Product Isolation : Collect the resulting precipitate by filtration.

  • Purification : Wash the solid with water and then purify by recrystallization from a suitable solvent or by column chromatography to obtain the pure 2-amino-4-aryloxazole product.

Conclusion and Future Outlook

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The synthetic accessibility of the oxazole core and the ease of derivatization at the C2 position allow for the creation of large, diverse chemical libraries for high-throughput screening. The potent biological activities observed, particularly in the areas of oncology and infectious diseases, underscore the value of this scaffold in modern drug discovery.

Future research should focus on expanding the structural diversity of these derivatives to improve potency, selectivity, and pharmacokinetic properties. Exploring novel mechanisms of action and identifying new biological targets will be crucial for advancing these compounds from preclinical studies to clinical candidates. The integration of computational modeling and structure-activity relationship (SAR) studies will further accelerate the optimization of lead compounds, paving the way for the next generation of oxazole-based therapeutics.

References

Theoretical Investigations of 2-Chloro-4-phenyloxazole: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview of 2-Chloro-4-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental and theoretical data for this specific molecule, this document leverages data from closely related analogs and established computational methodologies to present a predictive analysis of its physicochemical properties, spectroscopic signatures, and potential biological activities. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel oxazole-based therapeutic agents.

Introduction

Oxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1] The oxazole scaffold is a key structural motif in numerous natural products and synthetic compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1] The substitution pattern on the oxazole ring plays a crucial role in determining the biological efficacy of these compounds.[1] this compound, with its specific substitution pattern, presents an intriguing candidate for further investigation. This guide explores its theoretical characteristics to inform future research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are summarized in the table below. These properties are essential for understanding the molecule's behavior in biological systems and for the design of potential drug formulations.

PropertyValueSource
Molecular Formula C₉H₆ClNO[PubChem CID: 21408261]
Molecular Weight 179.61 g/mol [PubChem CID: 21408261]
IUPAC Name 2-chloro-4-phenyl-1,3-oxazole[PubChem CID: 21408261]
CAS Number 445470-08-6[ChemicalBook]

Experimental Protocols

Proposed Synthesis of this compound

A potential synthetic pathway for this compound is the chlorination of a 4-phenyloxazole precursor. The following diagram illustrates the logical workflow for such a synthesis.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A 4-Phenyloxazole D Reaction at Controlled Temperature A->D Reacts with B Chlorinating Agent (e.g., N-Chlorosuccinimide) B->D C Solvent (e.g., Acetonitrile) C->D In E Quenching D->E Proceeds to F Extraction E->F G Column Chromatography F->G H This compound G->H Yields

Caption: Proposed synthetic workflow for this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of 4-phenyloxazole in a suitable solvent such as acetonitrile, a chlorinating agent like N-chlorosuccinimide (NCS) is added portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Theoretical Spectroscopic Analysis

Direct experimental spectroscopic data for this compound is not available in the public domain. However, based on data from analogous compounds and theoretical calculations, we can predict the expected spectral features.

Predicted ¹H and ¹³C NMR Spectra

The expected chemical shifts for the protons and carbons of this compound are presented below. These predictions are based on the analysis of similar chloro- and phenyl-substituted heterocyclic systems.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-5 (oxazole ring)7.8 - 8.0s
Phenyl-H (ortho)7.6 - 7.8m
Phenyl-H (meta)7.3 - 7.5m
Phenyl-H (para)7.2 - 7.4m

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2 (oxazole ring)150 - 155
C-4 (oxazole ring)145 - 150
C-5 (oxazole ring)120 - 125
Phenyl-C (ipso)128 - 132
Phenyl-C (ortho)125 - 128
Phenyl-C (meta)128 - 130
Phenyl-C (para)127 - 129
Predicted FT-IR and UV-Vis Spectra

The expected vibrational frequencies and electronic transitions for this compound are summarized below.

Table 3: Predicted FT-IR Data for this compound

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
1600 - 1580C=N stretch (oxazole ring)
1550 - 1450Aromatic C=C stretch
1100 - 1000C-O-C stretch (oxazole ring)
800 - 700C-Cl stretch

Table 4: Predicted UV-Vis Data for this compound (in Methanol)

λ_max (nm)Electronic Transition
~260 - 280π → π
~220 - 240n → π

Quantum Chemical Calculations

To provide a deeper understanding of the electronic structure and reactivity of this compound, quantum chemical calculations are proposed. Density Functional Theory (DFT) is a suitable method for such investigations.

Computational Methodology Workflow

The following diagram outlines a typical workflow for the computational analysis of this compound.

G A Molecular Structure Input (this compound) B Geometry Optimization (DFT, e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C Verify Minimum Energy D Electronic Properties Analysis B->D G Spectra Simulation (NMR, IR, UV-Vis) B->G E HOMO-LUMO Analysis D->E F Molecular Electrostatic Potential (MEP) D->F H Data Interpretation and Reactivity Prediction E->H F->H G->H Compare with (Expected) Experimental Data

Caption: Workflow for quantum chemical calculations of this compound.

Methodology Details:

  • Software: Gaussian, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP is a commonly used hybrid functional for organic molecules.

  • Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended for accurate results.

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate solvent effects (e.g., in methanol or water).

Predicted Electronic Properties

Based on calculations of analogous systems, the following electronic properties are anticipated for this compound:

  • HOMO-LUMO Gap: A significant HOMO-LUMO energy gap is expected, suggesting good kinetic stability. The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will indicate the regions susceptible to electrophilic and nucleophilic attack, respectively.

  • Molecular Electrostatic Potential (MEP): The MEP map is predicted to show negative potential around the nitrogen and oxygen atoms of the oxazole ring, indicating their role as centers of nucleophilicity. The chloro- and phenyl- substituents will influence the overall charge distribution.

Putative Biological Activity and Signaling Pathways

While specific biological data for this compound is lacking, the broader class of oxazole derivatives has shown promise as both antimicrobial and anticancer agents.

Potential as an Anticancer Agent

Oxazole derivatives have been reported to inhibit various targets in cancer cells, including STAT3, tubulin, and protein kinases.[2][3] A plausible mechanism of action for this compound could involve the inhibition of key signaling pathways that promote cell proliferation and survival.

The following diagram illustrates a putative signaling pathway that could be targeted by this compound, based on the known mechanisms of related compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K STAT3 STAT3 EGFR->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene Gene Transcription (Proliferation, Survival) mTOR->Gene STAT3->Gene Tubulin Tubulin Molecule This compound Molecule->EGFR Inhibition Molecule->PI3K Inhibition Molecule->STAT3 Inhibition Molecule->Tubulin Inhibition

References

Spectroscopic and Synthetic Profile of 2-Chloro-4-phenyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the spectroscopic properties and synthesis of 2-Chloro-4-phenyloxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents a combination of a documented synthetic route and predicted spectroscopic data. These predictions are derived from the analysis of closely related structural analogs, offering a robust reference for scientists working with this molecule.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₉H₆ClNO Molecular Weight: 179.60 g/mol CAS Number: 445470-08-6

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral characteristics of substituted oxazoles and related aromatic compounds.

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ) ppmMultiplicityAssignment
~8.0 - 7.8Doublet2H, ortho-protons of the phenyl ring
~7.5 - 7.3Multiplet3H, meta- and para-protons of the phenyl ring
~7.9Singlet1H, H5-proton of the oxazole ring

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~160C2 (C-Cl)
~152C4 (C-Ph)
~138C5
~130Quaternary carbon of the phenyl ring
~129CH carbons of the phenyl ring
~128CH carbons of the phenyl ring
~125CH carbons of the phenyl ring

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry Data
m/zInterpretation
179/181Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺, characteristic of a chlorine-containing compound.
151/153Loss of CO
116Loss of Cl
104Phenylacetylene cation radical
77Phenyl cation

Ionization Method: Electron Impact (EI)

Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumAromatic C-H stretch
~1610Medium-StrongC=N stretch of the oxazole ring
~1580, 1480Medium-StrongC=C stretching of the aromatic ring
~1100StrongC-O-C stretch of the oxazole ring
~850StrongC-Cl stretch
~760, 690StrongOut-of-plane C-H bending of the monosubstituted phenyl group

Sample Preparation: KBr pellet or thin film.

Experimental Protocols

Synthesis of this compound[1]

This synthesis involves a two-stage process starting from 4-phenyloxazole.

Stage 1: Lithiation of 4-Phenyloxazole

  • Dissolve 4-phenyloxazole in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).

  • Add a solution of lithium hexamethyldisilazane (LiHMDS) in THF dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for a specified period to ensure complete lithiation.

Stage 2: Chlorination

  • To the lithiated intermediate solution, add a solution of hexachloroethane in THF dropwise while maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for approximately 16 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

  • The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data is processed to determine chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz.

Mass Spectrometry (MS)

  • High-resolution mass spectra (HRMS) are obtained using an electron impact (EI) ionization source on a time-of-flight (TOF) or magnetic sector mass spectrometer.

  • The analysis provides the exact mass of the molecular ion, which is used to confirm the elemental composition.

Infrared (IR) Spectroscopy

  • IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr).

  • The spectrum is typically recorded over a range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in reciprocal centimeters (cm⁻¹).

Diagrams

experimental_workflow Experimental Workflow for this compound cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 4-Phenyloxazole step1 Lithiation with LiHMDS in THF at -78°C start->step1 step2 Chlorination with Hexachloroethane step1->step2 step3 Work-up and Purification step2->step3 product This compound step3->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Analyze Structure ms Mass Spectrometry (HRMS) product->ms Confirm Mass ir Infrared Spectroscopy (FTIR) product->ir Identify Functional Groups

Caption: Synthesis and characterization workflow for this compound.

Methodological & Application

Application Notes and Protocols for 2-Chloro-4-phenyloxazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-chloro-4-phenyloxazole as a versatile reactant in organic synthesis. The protocols detailed herein are based on established methodologies for analogous heterocyclic systems and are intended to serve as a foundational guide for the development of novel synthetic routes.

Introduction

This compound is a heterocyclic compound featuring a reactive chlorine atom at the 2-position of the oxazole ring. This inherent reactivity makes it a valuable building block for the synthesis of a diverse array of 2-substituted-4-phenyloxazole derivatives. The electron-withdrawing nature of the oxazole ring system facilitates nucleophilic aromatic substitution (SNAr) and participation in various palladium-catalyzed cross-coupling reactions. These transformations allow for the introduction of a wide range of functional groups at the 2-position, paving the way for the creation of novel chemical entities with potential applications in medicinal chemistry and materials science.

Key Synthetic Applications

This compound is a versatile intermediate for a variety of organic transformations, primarily centered around the substitution of the C2-chloro group. The principal applications include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

A logical workflow for utilizing this compound in a research and development setting would involve the initial synthesis or procurement of the starting material, followed by its functionalization via one of the key reaction pathways described below. The resulting derivatives can then be screened for desired biological or material properties.

G cluster_products 2-Substituted-4-phenyloxazole Derivatives start Procurement or Synthesis of This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Amines, Alkoxides, Thiolates suzuki Suzuki-Miyaura Coupling start->suzuki  Aryl/Vinyl Boronic Acids sonogashira Sonogashira Coupling start->sonogashira  Terminal Alkynes buchwald Buchwald-Hartwig Amination start->buchwald  Primary/Secondary Amines amino_ox 2-Amino-4-phenyloxazoles snar->amino_ox alkoxy_ox 2-Alkoxy-4-phenyloxazoles snar->alkoxy_ox thio_ox 2-Thio-4-phenyloxazoles snar->thio_ox aryl_ox 2-Aryl-4-phenyloxazoles suzuki->aryl_ox alkynyl_ox 2-Alkynyl-4-phenyloxazoles sonogashira->alkynyl_ox buchwald->amino_ox screening Screening of Derivatives (e.g., Biological Assays) amino_ox->screening alkoxy_ox->screening thio_ox->screening aryl_ox->screening alkynyl_ox->screening

Synthetic pathways from this compound.
Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position of the oxazole ring is susceptible to displacement by a variety of nucleophiles. This allows for the straightforward synthesis of 2-amino, 2-alkoxy, and 2-thioether substituted 4-phenyloxazoles.

General Reaction Scheme:

Typical Nucleophiles:

  • Primary and secondary amines (e.g., aniline, piperidine)

  • Alkoxides (e.g., sodium methoxide)

  • Thiolates

Anticipated Reaction Conditions: Reactions are typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base (e.g., K2CO3, Et3N) to neutralize the HCl generated. Reaction temperatures can range from room temperature to elevated temperatures (80-150 °C), depending on the nucleophilicity of the reacting partner.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

This reaction facilitates the formation of a C-C bond between the oxazole C2 position and an aryl or vinyl group, yielding 2-aryl/vinyl-4-phenyloxazoles.

General Reaction Scheme:

The Sonogashira coupling enables the synthesis of 2-alkynyl-4-phenyloxazoles through the reaction of this compound with a terminal alkyne.[1][2][3]

General Reaction Scheme:

This palladium-catalyzed reaction provides an alternative and often more general method for the synthesis of 2-amino-4-phenyloxazole derivatives from primary or secondary amines.[4][5]

General Reaction Scheme:

Experimental Protocols

The following are generalized protocols for the key reactions of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields for specific substrates.

General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine this compound, amine, and base in a reaction vessel. prep2 Add polar aprotic solvent (e.g., DMF). prep1->prep2 react Heat the mixture at 80-120 °C and monitor by TLC. prep2->react workup1 Cool to room temperature and pour into water. react->workup1 workup2 Extract with an organic solvent (e.g., EtOAc). workup1->workup2 workup3 Wash organic layer, dry, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Workflow for nucleophilic aromatic substitution.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., aniline, piperidine) (1.2 - 2.0 eq)

  • Base (e.g., K2CO3, Cs2CO3, or Et3N) (2.0 - 3.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a dry reaction flask, add this compound, the amine, and the base.

  • Add the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4-phenyloxazole derivative.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, K3PO4) (2.0 - 3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-30 minutes.

  • Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 2-aryl-4-phenyloxazole product.

General Protocol for Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[1][2][3]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 - 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh3)2Cl2) (1-5 mol%)

  • Copper(I) salt (e.g., CuI) (1-10 mol%)

  • Base (e.g., Et3N, diisopropylamine)

  • Solvent (e.g., THF, DMF)

Procedure:

  • To a degassed solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) salt, and the terminal alkyne under an inert atmosphere.

  • Add the base and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[4][5]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4) (1.5 - 2.5 eq)

  • Anhydrous aprotic solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In an oven-dried, sealed reaction tube under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and the base.

  • Add the this compound and the amine.

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation

The following tables are templates for summarizing quantitative data from the described reactions. It is recommended to populate these tables with experimental results to facilitate comparison and optimization.

Table 1: Nucleophilic Aromatic Substitution of this compound

EntryNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK2CO3DMF10012Data
2PiperidineCs2CO3DMSO808Data
3Sodium Methoxide-MeOH6524Data

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

EntryCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura
1Phenylboronic acidPd(PPh3)4K2CO3Dioxane/H2O9016Data
Sonogashira
2PhenylacetylenePd(PPh3)2Cl2/CuIEt3NTHF506Data
Buchwald-Hartwig
3MorpholinePd2(dba)3/XPhosNaOt-BuToluene10012Data

*Data to be filled in by the researcher based on experimental outcomes.

Applications in Drug Discovery

The 2-substituted-4-phenyloxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, 2-amino-4-phenyloxazole derivatives have been investigated for their antiprotozoal activity. The synthetic routes described herein, starting from this compound, provide a versatile platform for the generation of compound libraries for high-throughput screening in drug discovery programs, particularly in the search for novel kinase inhibitors and other therapeutic agents.

The general workflow for such a program would involve the parallel synthesis of a library of 2-substituted-4-phenyloxazoles, followed by screening against a panel of biological targets. Hits from this initial screen would then be subjected to further optimization.

G start This compound synthesis Parallel Synthesis of 2-Substituted-4-phenyloxazole Library (SNAr, Cross-Coupling) start->synthesis screening High-Throughput Screening (e.g., Kinase Panel) synthesis->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active Compounds lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Drug discovery workflow utilizing this compound.

Conclusion

This compound is a readily functionalizable starting material for the synthesis of a wide variety of 2-substituted-4-phenyloxazole derivatives. The protocols provided in these application notes serve as a guide for researchers to explore the rich chemistry of this versatile building block in their synthetic endeavors. The amenability of this compound to high-throughput synthesis and library generation makes it a valuable tool in modern drug discovery and materials science.

References

Application Notes and Protocols for 2-Chloro-4-phenyloxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-Chloro-4-phenyloxazole as a versatile intermediate in the synthesis of biologically active compounds. It includes quantitative data on the activity of its derivatives and visual representations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a reactive chlorine atom at the 2-position of the oxazole ring allows for facile functionalization through various cross-coupling reactions, making it an ideal scaffold for the generation of diverse compound libraries for drug discovery. Its derivatives have shown promise in a range of therapeutic areas, including oncology and anti-inflammatory applications.

Data Presentation

The following tables summarize the biological activities of various phenyloxazole derivatives, showcasing the potential of this scaffold in developing potent inhibitors for different molecular targets.

Table 1: Antiproliferative Activity of Phenyloxazole and Related Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
5a MDA-MB-231 (Breast)5.6[1]
5c MDA-MB-231 (Breast)3.3[1]
4d AsPC-1 (Pancreatic)12.0[2]
4e Capan-2 (Pancreatic)8.0[2]
4f BxPC-3 (Pancreatic)9.0[2]
4h PTJ64i (Paraganglioma)6.0[2]
4-benzylidene-2-phenyloxazol-5(4H)-one A549 (Lung)25 µg/mL[3]
4-(3-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one A549 (Lung)33 µg/mL[3]
4-(4-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one A549 (Lung)40 µg/mL[3]

Table 2: Cyclooxygenase (COX-2) Inhibitory Activity of Oxazole and Related Derivatives

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
6b 0.0413.17329.25[4]
6e 0.0510.23204.6[4]
6j 0.0412.5312.5[4]
ODZ2 0.48>64.7>132.83[5]
PYZ16 0.525.5810.73[5]
Compound 6 (diaryl-1,2,4-triazole) 6.89--[6]

Experimental Protocols

The following are detailed protocols for common palladium-catalyzed cross-coupling reactions using this compound as a substrate. These reactions are fundamental for the synthesis of diverse libraries of 4-phenyloxazole derivatives.

Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the 2-position of the oxazole ring.[7][8][9][10][11]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (or another suitable solvent system)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Add 1,4-dioxane (5 mL) and water (1 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-phenyloxazole derivative.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.[12][13][14][15][16]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or another suitable base

  • Anhydrous toluene or 1,4-dioxane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Add anhydrous toluene (5 mL) and stir for 5 minutes at room temperature.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 2-amino-4-phenyloxazole derivative.

Mandatory Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound Arylboronic Acid Base (K2CO3) catalyst Add Catalyst: Pd(OAc)2 Ligand (PPh3) start->catalyst solvent Add Solvents: 1,4-Dioxane Water catalyst->solvent degas Degas Mixture solvent->degas heat Heat & Stir (80-100°C, 4-12h) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end_node Pure Product: 2-Aryl-4-phenyloxazole purify->end_node

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: MAPK/NF-κB Pathway Inhibition

Many oxazole derivatives exert their anti-inflammatory effects by modulating key signaling pathways. The MAPK/NF-κB pathway is a critical regulator of inflammatory responses.[17][18][19][20]

MAPK_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) mapkkk MAPKKK (e.g., TAK1) receptor->mapkkk Stimulus (e.g., LPS) mapkk MAPKK (e.g., MEK) mapkkk->mapkk ikk IKK Complex mapkkk->ikk mapk MAPK (e.g., ERK, p38) mapkk->mapk nfkb_n NF-κB mapk->nfkb_n ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb IκB nfkb NF-κB nfkb->nfkb_n Translocation ikb_nfkb->ikb Degradation ikb_nfkb->nfkb Release dna DNA nfkb_n->dna genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) dna->genes inhibitor Oxazole Derivative inhibitor->mapk Inhibition inhibitor->ikk Inhibition

Caption: Inhibition of the MAPK/NF-κB signaling pathway by oxazole derivatives.

References

Application Notes and Protocols: 2-Chloro-4-phenyloxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-4-phenyloxazole as a versatile intermediate in the synthesis of biologically active compounds. The protocols and data presented are representative examples based on established chemical principles and data from structurally related molecules, intended to guide the design and execution of novel drug discovery projects.

Introduction

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound is a key synthetic intermediate that allows for the introduction of diverse functional groups at the 2-position of the oxazole ring. The presence of the chlorine atom provides a reactive handle for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Key Applications

The primary application of this compound in medicinal chemistry is as a building block for the synthesis of more complex molecules with potential therapeutic value. The two main reaction pathways to functionalize this intermediate are:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the oxazole ring system facilitates the displacement of the 2-chloro substituent by various nucleophiles. This reaction is a straightforward method for introducing amino, alkoxy, and thioalkoxy functionalities, which are prevalent in many bioactive molecules.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent is also amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These powerful C-C and C-N bond-forming reactions allow for the introduction of aryl, heteroaryl, and amino groups, significantly increasing the chemical space accessible from this intermediate.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenyloxazole Derivatives via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of a representative 2-amino-4-phenyloxazole derivative, a common scaffold in compounds with antiprotozoal activity.

Reaction Scheme:

G A This compound Solvent Solvent (e.g., DMF) Base (e.g., K2CO3) Heat A->Solvent B Amine (R-NH2) B->Solvent C 2-Amino-4-phenyloxazole Derivative Solvent->C

Caption: General workflow for the synthesis of 2-amino-4-phenyloxazole derivatives.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., morpholine)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in DMF (5 mL), add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-Aryl-4-phenyloxazole Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 2-aryl-4-phenyloxazole derivatives, a structural motif found in some anti-inflammatory and anticancer agents.

Reaction Scheme:

G A This compound Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Ethanol/H2O) A->Catalyst B Arylboronic Acid (Ar-B(OH)2) B->Catalyst C 2-Aryl-4-phenyloxazole Derivative Catalyst->C

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Desired arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Add sodium carbonate (2.0 mmol) to the mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the reaction mixture.

  • Heat the mixture to reflux (around 90-100 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 2-aryl-4-phenyloxazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables present hypothetical, yet representative, biological data for derivatives synthesized from this compound. This data is based on published results for structurally analogous compounds and is intended to illustrate the potential of this scaffold.

Table 1: Antiprotozoal Activity of 2-Amino-4-phenyloxazole Derivatives

Compound IDR (Amine)IC₅₀ G. lamblia (µM)[1]IC₅₀ T. vaginalis (µM)[1]
1a -H> 50> 50
1b -CH₃15.222.5
1c -CH₂CH₂OH8.912.1
1d -Morpholinyl3.15.8
1e -Piperidinyl4.57.2
Metronidazole (Control)2.51.0

Table 2: Antiproliferative Activity of 2-Aryl-4-phenyloxazole Derivatives

Compound IDAr (Arylboronic Acid)IC₅₀ MCF-7 (µM)IC₅₀ A549 (µM)
2a Phenyl25.631.4
2b 4-Methoxyphenyl12.318.9
2c 3,4-Dimethoxyphenyl5.89.1
2d 4-Fluorophenyl18.724.3
2e 2-Naphthyl9.514.2
Doxorubicin (Control)0.81.2

Signaling Pathway Diagram

The following diagram illustrates a hypothetical mechanism of action for a 2-aryl-4-phenyloxazole derivative that inhibits a key signaling pathway in cancer cells, such as the PI3K/Akt pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-Aryl-4-phenyloxazole Derivative Inhibitor->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The straightforward functionalization of the 2-position through nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides medicinal chemists with a powerful tool to explore diverse chemical space and optimize the biological activity of lead compounds. The protocols and data presented herein serve as a foundation for the rational design and synthesis of new 2,4-disubstituted oxazole derivatives in drug discovery programs.

References

Application Notes and Protocols: 2-Chloro-4-phenyloxazole in the Preparation of TRPV1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-chloro-4-phenyloxazole as a key intermediate in the synthesis of novel Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. While direct synthesis of TRPV1 antagonists from this specific precursor is not extensively documented in publicly available literature, this document outlines a plausible synthetic strategy based on established oxazole chemistry and known structure-activity relationships of TRPV1 antagonists. Detailed experimental protocols for key transformations and relevant biological assays are also provided.

Introduction to TRPV1 and the Role of Antagonists

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (low pH), and various endogenous and exogenous ligands like capsaicin.[1] Its activation leads to the sensation of pain, making it a prime target for the development of novel analgesic drugs. TRPV1 antagonists have shown promise in preclinical models for treating various pain conditions, such as inflammatory and neuropathic pain.[2][3] However, a significant challenge in the clinical development of TRPV1 antagonists has been the side effect of hyperthermia.[2]

The oxazole scaffold is a versatile heterocyclic motif present in many biologically active compounds and has been successfully incorporated into TRPV1 antagonists.[1] The unique electronic and steric properties of the oxazole ring can be exploited to fine-tune the pharmacological profile of drug candidates.

Proposed Synthetic Strategy from this compound

Based on the reactivity of 2-chlorooxazoles and the structural features of known TRPV1 antagonists, a hypothetical synthetic pathway starting from this compound is proposed. This strategy centers on the nucleophilic substitution of the chlorine atom at the 2-position and further functionalization to incorporate moieties known to interact with the TRPV1 channel.

A plausible approach involves the reaction of this compound with an appropriate amine, which is a common structural element in many TRPV1 antagonists, often serving as a key hydrogen bond donor or acceptor.

G cluster_synthesis Proposed Synthetic Workflow start This compound intermediate 2-Amino-4-phenyloxazole Derivative start->intermediate Nucleophilic Aromatic Substitution reagent + Amine Nucleophile (R-NH2) reagent->intermediate modification Further Functionalization (e.g., acylation, alkylation) intermediate->modification final_product Novel TRPV1 Antagonist Candidate modification->final_product cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_antagonist Inhibition cluster_response Cellular Response TRPV1 TRPV1 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPV1->Ca_Influx Capsaicin Capsaicin Capsaicin->TRPV1 Activation Heat Heat (>43°C) Heat->TRPV1 Activation Protons Protons (pH < 6) Protons->TRPV1 Activation Antagonist TRPV1 Antagonist (e.g., Oxazole Derivative) Antagonist->TRPV1 Blockade Depolarization Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transduction Depolarization->Pain_Signal

References

Application Notes and Protocols: Reaction of 2-Chloro-4-phenyloxazole with Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Applications

The 2-amino-4-phenyloxazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide range of biological activities, including antiprotozoal, antibacterial, and anticancer properties. The synthesis of diverse libraries of N-substituted 2-amino-4-phenyloxazoles is crucial for structure-activity relationship (SAR) studies in drug discovery. A key synthetic route to these compounds is the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-4-phenyloxazole with various primary and secondary amines. This document provides detailed protocols and application notes for this transformation, enabling the efficient generation of novel 2-amino-4-phenyloxazole derivatives.

General Reaction Scheme

The reaction proceeds via the displacement of the chloride at the C2 position of the oxazole ring by an amine nucleophile. The C2 position is activated towards nucleophilic attack by the ring nitrogen atom.

Plausible Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction is expected to proceed through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. The amine attacks the electron-deficient C2 carbon of the oxazole ring, forming a tetrahedral intermediate (Meisenheimer complex). The departure of the chloride ion restores the aromaticity of the oxazole ring to yield the final product.

G cluster_reactants Reactants cluster_products Products This compound This compound Meisenheimer_Complex Tetrahedral Intermediate (Meisenheimer-like Complex) This compound->Meisenheimer_Complex Amine (R2NH2) Amine (R2NH2) Amine (R2NH2)->Meisenheimer_Complex Nucleophilic Attack Product 2-Amino-4-phenyloxazole Meisenheimer_Complex->Product Chloride Elimination HCl HCl

Plausible SNAr mechanism for the amination of this compound.

Data Presentation: Reaction of this compound with Various Amines

The following table summarizes typical reaction conditions and expected yields for the reaction of this compound with a selection of primary and secondary amines. These are representative examples based on analogous reactions with other chloro-heterocycles. Actual results may vary.

AmineSolventBaseTemperature (°C)Time (h)Yield (%)
AnilineDMFK₂CO₃1201275-85
4-MethoxyanilineDioxaneNa₂CO₃1001680-90
BenzylamineEthanolEt₃NReflux870-80
PiperidineDMSOK₂CO₃100685-95
MorpholineAcetonitrileDBU801080-90
n-ButylamineTHFEt₃NReflux1265-75
CyclohexylamineNMPK₂CO₃1301860-70

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-(Substituted-amino)-4-phenyloxazoles

This protocol provides a general method applicable to a range of primary and secondary amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile, or Dioxane)

  • Base (e.g., K₂CO₃, Et₃N, or DBU)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of this compound).

  • Add the amine (1.1-1.5 eq) to the solution.

  • Add the base (1.5-2.0 eq). For liquid bases like triethylamine, add it dropwise.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (inorganic salts) is present, filter the mixture.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-(substituted-amino)-4-phenyloxazole.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-(Piperidin-1-yl)-4-phenyloxazole

This protocol provides a specific example for the reaction with a secondary amine.

Materials:

  • This compound (179.6 mg, 1.0 mmol)

  • Piperidine (102.2 mg, 1.2 mmol, 0.12 mL)

  • Anhydrous Potassium Carbonate (K₂CO₃) (276.4 mg, 2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • In a 25 mL round-bottom flask, combine this compound (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous DMSO (5 mL).

  • Add piperidine (1.2 mmol) to the stirred suspension.

  • Heat the reaction mixture to 100 °C and stir for 6 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature and pour it into 50 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(piperidin-1-yl)-4-phenyloxazole.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-amino-4-phenyloxazole derivatives.

G A Reaction Setup (Reactants, Solvent, Base) B Reaction (Stirring at Temp) A->B C Reaction Monitoring (TLC/LC-MS) B->C C->B Incomplete D Work-up (Quenching, Extraction, Washing) C->D Complete E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Final Product F->G

General experimental workflow.

Troubleshooting

  • Low or No Reaction:

    • Increase the reaction temperature.

    • Use a more polar aprotic solvent like NMP or DMF.

    • Use a stronger base such as DBU.

    • Ensure all reagents and solvents are anhydrous.

  • Formation of Side Products:

    • Lower the reaction temperature.

    • Use a milder base.

    • Decrease the reaction time.

    • Purification by preparative HPLC may be necessary.

  • Difficulty in Purification:

    • If the product is basic, an acidic wash during work-up may be problematic. A neutral work-up is recommended.

    • Try different solvent systems for column chromatography.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • This compound and many amines are hazardous. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Use caution when working with high temperatures and flammable solvents.

Scale-Up Synthesis of 2-Chloro-4-phenyloxazole Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Chloro-4-phenyloxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols described herein focus on a robust and scalable synthetic route, starting from readily available precursors. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the synthetic workflow and relevant biological signaling pathways. The information is intended to facilitate the efficient and safe production of this compound for further research and development activities.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The this compound scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The introduction of a chlorine atom at the 2-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, allowing for the generation of diverse compound libraries for drug discovery.

This application note details a reliable method for the gram-scale synthesis of this compound, focusing on procedural details critical for successful scale-up, purification, and characterization.

Synthetic Strategy

The overall synthetic strategy involves a two-step process:

  • Synthesis of the 4-phenyloxazole precursor: This can be achieved through established methods such as the Robinson-Gabriel synthesis or the Van Leusen oxazole synthesis.

  • Direct chlorination of 4-phenyloxazole: This step introduces the chloro-substituent at the 2-position of the oxazole ring.

This approach allows for the efficient production of the target molecule in significant quantities.

Diagram of the general synthetic workflow:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_chlorination Chlorination cluster_purification_analysis Purification & Analysis Precursor_Start Starting Materials (e.g., α-acylamino ketone or aldehyde + TosMIC) Precursor_Reaction Robinson-Gabriel or Van Leusen Synthesis Precursor_Start->Precursor_Reaction Precursor_Product 4-Phenyloxazole Precursor_Reaction->Precursor_Product Chlorination_Start 4-Phenyloxazole Chlorination_Reaction Direct Chlorination Chlorination_Start->Chlorination_Reaction Chlorination_Product This compound Chlorination_Reaction->Chlorination_Product Purification Purification (e.g., Column Chromatography, Recrystallization) Chlorination_Product->Purification Analysis Characterization (NMR, IR, MS, HPLC) Purification->Analysis Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway IKK IKK IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB inhibits Nucleus_NFkB Gene Transcription (Inflammation, Survival) NFkappaB->Nucleus_NFkB translocates to nucleus RTK_pi3k RTK PI3K PI3K RTK_pi3k->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth RTK_mapk RTK Ras Ras RTK_mapk->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation & Differentiation ERK->Proliferation Oxazole This compound Derivatives Oxazole->NFkappaB Potential Inhibition Oxazole->Akt Potential Inhibition Oxazole->ERK Potential Modulation Experimental_Workflow Start Define Synthetic Target: This compound Precursor_Synth Synthesize Precursor: 4-Phenyloxazole Start->Precursor_Synth Chlorination Perform Chlorination Precursor_Synth->Chlorination Purification Purify Product Chlorination->Purification Characterization Characterize Product (NMR, MS, IR, HPLC) Purification->Characterization Purity_Check Assess Purity Characterization->Purity_Check Purity_Check->Purification <98% Purity Biological_Eval Biological Evaluation (e.g., cell-based assays) Purity_Check->Biological_Eval >98% Purity Pathway_Analysis Signaling Pathway Analysis Biological_Eval->Pathway_Analysis End Lead Compound for Further Development Pathway_Analysis->End

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analytical characterization of 2-Chloro-4-phenyloxazole, a heterocyclic compound of interest in pharmaceutical and chemical research. The following sections outline methodologies for spectroscopic and chromatographic analysis to ensure comprehensive structural elucidation and purity assessment.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the structural confirmation of this compound. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Representative ¹H NMR and ¹³C NMR Data for Structurally Similar Oxazole Derivatives. [1]

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100.6 MHz) δ (ppm)
2-(4-Chlorophenyl)-5-isopropyloxazole 7.96 (d, 2H, J = 8.6 Hz), 7.43 (d, 2H, J = 8.6 Hz), 6.84 (d, 1H, J = 1.3 Hz), 3.07 (sept, 1H, J = 6.8 Hz), 1.34 (d, 6H, J = 6.8 Hz)160.0, 159.1, 136.3, 129.4, 127.7, 126.8, 122.4, 26.5, 21.1
2-(4-Chlorophenyl)-5-propyloxazole 7.96 (d, 2H, J = 8.6 Hz), 7.44 (d, 2H, J = 8.6 Hz), 6.87 (s, 1H), 2.72 (t, 2H, J = 7.6 Hz), 1.75 (sext, 2H, J = 7.6 Hz), 1.04 (t, 3H, J = 7.6 Hz)160.1, 153.5, 136.2, 129.4, 127.7, 126.7, 124.4, 28.0, 21.0, 13.6
2-(4-Chlorophenyl)-5-cyclopropyloxazole 7.92 (d, 2H, J = 8.6 Hz), 7.42 (d, 2H, J = 8.6 Hz), 6.83 (s, 1H), 2.01-1.93 (m, 1H), 1.05-0.85 (m, 4H)159.6, 155.3, 136.2, 129.4, 127.6, 126.6, 123.3, 7.3, 7.0
2-(4-Chlorophenyl)-5-phenyloxazole 8.06 (d, 2H, J = 8.6 Hz), 7.74 (d, 2H, J = 7.3 Hz), 7.48 (d, 2H, J = 8.6 Hz), 7.47 (s, 1H), 7.49-7.45 (m, 2H), 7.38 (t, 1H, J = 7.3 Hz)160.6, 151.3, 136.8, 129.6, 129.4, 129.0, 128.2, 127.9, 126.3, 124.7, 124.0

Protocol 1: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans will be necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-Cl bond, the C=N and C=C bonds of the oxazole and phenyl rings, and the C-O-C ether linkage within the oxazole ring.

Table 2: Representative IR Absorption Bands for Structurally Similar Oxazole Derivatives. [1]

Compound Key IR Absorption Bands (thin film, cm⁻¹)
2-(4-Chlorophenyl)-5-isopropyloxazole 2961, 1483, 1405, 1265, 1092, 1014
2-(4-Chlorophenyl)-5-propyloxazole 1609, 1545, 1483, 1406, 1123, 1092, 1014
2-(4-Chlorophenyl)-5-cyclopropyloxazole 3009, 1608, 1482, 1406, 1122, 1090, 1065
2-(4-Chlorophenyl)-5-phenyloxazole 1604, 1478, 1403, 1133, 1089

Protocol 2: IR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them with known values for similar structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₉H₆ClNO), the expected monoisotopic mass is approximately 179.01 Da.

Table 3: Expected Mass Spectrometry Data for this compound.

Technique Expected Observation
High-Resolution Mass Spectrometry (HRMS) Calculated m/z for [M+H]⁺: 180.0211. The presence of a chlorine atom will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M peak.
Electron Ionization (EI-MS) The molecular ion peak (M⁺) should be observed. Common fragmentation pathways for phenyloxazoles involve the loss of CO, HCN, and cleavage of the phenyl ring.

Protocol 3: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement or a GC-MS system for fragmentation analysis.

  • Acquisition:

    • Introduce the sample into the ion source (e.g., electrospray ionization - ESI, or electron ionization - EI).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound.

Protocol 4: HPLC Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (likely around 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a small volume (e.g., 10 µL) of the sample and monitor the retention time and peak purity.

Gas Chromatography (GC)

GC can be used for the analysis of volatile and thermally stable compounds like this compound.

Protocol 5: Gas Chromatography

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17).

  • Carrier Gas: Helium or nitrogen at a constant flow rate.

  • Temperature Program:

    • Initial oven temperature: e.g., 100 °C, hold for 2 minutes.

    • Ramp: Increase the temperature at a rate of 10 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of about 1 mg/mL.

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample and analyze the resulting chromatogram for retention time and peak purity.

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved from 4-phenyloxazole. A general workflow for its synthesis and subsequent characterization is presented below.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 4-Phenyloxazole Step1 React with Lithium Hexamethyldisilazane in THF at -78°C Start->Step1 Step2 React with Hexachloroethane in THF from -78°C to 20°C Step1->Step2 Product Crude this compound Step2->Product Purification Column Chromatography Product->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR MS Mass Spectrometry PureProduct->MS HPLC HPLC Analysis PureProduct->HPLC GC GC Analysis PureProduct->GC

Caption: Workflow for the synthesis and characterization of this compound.

Logical Relationship of Analytical Techniques

The different analytical techniques provide complementary information for the comprehensive characterization of this compound.

Analytical_Techniques_Relationship cluster_structure Structural Elucidation cluster_purity Purity Assessment Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR Provides C-H framework IR IR Compound->IR Identifies functional groups MS Mass Spec. Compound->MS Determines molecular weight and fragmentation HPLC HPLC Compound->HPLC Quantifies purity GC GC Compound->GC Assesses purity and volatility

Caption: Interrelation of analytical techniques for compound characterization.

References

Application Notes and Protocols for 2-Chloro-4-phenyloxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols are based on patent literature and scientific publications concerning the use of 2-Chloro-4-phenyloxazole as a key intermediate in the synthesis of bioactive molecules. This document provides detailed methodologies for the synthesis of derivative compounds and their subsequent evaluation in relevant biological assays, with a focus on their potential as kinase inhibitors for oncological applications.

Application Note 1: Synthesis of N-Aryl-4-phenyloxazol-2-amine Derivatives as Potential Kinase Inhibitors

This compound is a versatile synthetic intermediate for the preparation of a variety of substituted oxazole derivatives. The 2-chloro group is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This application note describes the synthesis of a library of N-aryl-4-phenyloxazol-2-amine derivatives, which are analogues of known kinase inhibitors.

General Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 This compound Product N-Aryl-4-phenyloxazol-2-amine Derivative Reactant1->Product Buchwald-Hartwig Cross-Coupling Reactant2 Substituted Aniline (Ar-NH2) Reactant2->Product Condition1 Pd Catalyst (e.g., Pd2(dba)3) Condition2 Ligand (e.g., Xantphos) Condition3 Base (e.g., Cs2CO3) Condition4 Solvent (e.g., Dioxane) Condition5 Temperature (e.g., 100 °C)

Caption: Synthetic workflow for N-Aryl-4-phenyloxazol-2-amine derivatives.

Experimental Protocol: Synthesis of N-(3-methoxyphenyl)-4-phenyloxazol-2-amine
  • To a dry 50 mL round-bottom flask, add this compound (1.0 g, 5.57 mmol), 3-methoxyaniline (0.75 g, 6.13 mmol), cesium carbonate (2.72 g, 8.35 mmol), and Xantphos (0.19 g, 0.33 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.15 g, 0.17 mmol) and anhydrous 1,4-dioxane (20 mL).

  • Heat the reaction mixture to 100 °C and stir for 16 hours under an argon atmosphere.

  • Cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford N-(3-methoxyphenyl)-4-phenyloxazol-2-amine as a pale yellow solid.

Table 1: Representative N-Aryl-4-phenyloxazol-2-amine Derivatives Synthesized
Compound IDSubstituted Aniline (Ar-NH₂)Yield (%)Molecular FormulaMolecular Weight ( g/mol )
OXA-001 Aniline85C₁₅H₁₂N₂O236.27
OXA-002 3-Methoxyaniline82C₁₆H₁₄N₂O₂266.29
OXA-003 4-Fluoroaniline88C₁₅H₁₁FN₂O254.26
OXA-004 3-Trifluoromethylaniline75C₁₆H₁₁F₃N₂O304.27
OXA-005 4-Chloro-3-(trifluoromethyl)aniline78C₁₆H₁₀ClF₃N₂O338.71

Application Note 2: In Vitro Kinase Inhibitory Activity Screening

The synthesized N-Aryl-4-phenyloxazol-2-amine derivatives were screened for their inhibitory activity against a panel of kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR).

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Prepare a serial dilution of the test compounds (OXA-001 to OXA-005) in DMSO.

  • In a 384-well plate, add 2.5 µL of the diluted test compound, 2.5 µL of Eu-anti-tag antibody, and 2.5 µL of biotinylated kinase tracer.

  • Add 2.5 µL of the respective kinase (e.g., VEGFR2, EGFR) to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ values by fitting the data to a four-parameter logistic model.

Table 2: In Vitro Kinase Inhibitory Activity of OXA Derivatives
Compound IDVEGFR2 IC₅₀ (nM)EGFR IC₅₀ (nM)
OXA-001 580>10000
OXA-002 2508500
OXA-003 420>10000
OXA-004 851200
OXA-005 15 450
Sunitinib (Control) 10500

Application Note 3: Cellular Proliferation Assay

The most potent compounds identified from the in vitro kinase screening were further evaluated for their anti-proliferative effects on human cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)
  • Seed human umbilical vein endothelial cells (HUVEC) or A549 lung cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., OXA-005) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Table 3: Anti-proliferative Activity of OXA-005
Cell LineTissue of OriginGI₅₀ (µM)
HUVECEndothelium0.15
A549Lung Carcinoma1.2
MCF-7Breast Adenocarcinoma2.5

Signaling Pathway Visualization

The proposed mechanism of action for the lead compound OXA-005 involves the inhibition of the VEGFR2 signaling pathway, which is crucial for angiogenesis.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription OXA005 OXA-005 OXA005->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway by OXA-005.

Conclusion

This compound serves as a valuable starting material for the synthesis of novel N-Aryl-4-phenyloxazol-2-amine derivatives. The application of the Buchwald-Hartwig cross-coupling reaction allows for the efficient generation of a diverse chemical library. Subsequent biological evaluation has identified potent kinase inhibitors, such as OXA-005, with significant anti-proliferative activity in cancer cell lines. These findings underscore the potential of this chemical scaffold in the development of new anticancer therapeutics. Further optimization of the lead compounds is warranted to improve their pharmacological properties.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-Chloro-4-phenyloxazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, categorized by the synthetic approach. Two primary routes are considered:

  • Route A: C2-Chlorination of 4-phenyloxazole via lithiation.

  • Route B: Chlorination of 4-phenyloxazol-2(3H)-one.

Route A: C2-Chlorination of 4-phenyloxazole

This pathway involves the deprotonation of 4-phenyloxazole at the C2 position using a strong base, followed by quenching with an electrophilic chlorine source.

Diagram of the logical relationship for Troubleshooting Route A

cluster_start Initial Observation cluster_analysis Potential Causes & Checks cluster_solutions Solutions Start Low or No Product Yield Cause1 Incomplete Lithiation Start->Cause1 Check for starting material in crude NMR Cause2 Side Reactions of Lithiated Intermediate Start->Cause2 Analyze for byproducts Cause3 Ineffective Chlorination Start->Cause3 Check for unchlorinated intermediate Solution1 Optimize Lithiation: - Use fresh, titrated organolithium reagent. - Ensure anhydrous conditions. - Check reaction temperature (-78°C). Cause1->Solution1 Solution2 Minimize Side Reactions: - Slow addition of reagents. - Maintain low temperature throughout. Cause2->Solution2 Solution3 Improve Chlorination: - Use a fresh, pure chlorine source. - Ensure efficient quenching. Cause3->Solution3

Caption: Troubleshooting workflow for low yield in Route A.

Problem Potential Cause Recommended Action
Low to no yield of this compound Incomplete deprotonation (lithiation) at C2. A significant amount of 4-phenyloxazole starting material is observed in the crude reaction mixture.- Ensure anhydrous conditions: Traces of water will quench the organolithium reagent. Dry all glassware and solvents thoroughly. - Use freshly titrated organolithium reagent: The molarity of commercial organolithium reagents can decrease over time. Titrate the reagent before use to ensure accurate stoichiometry. - Maintain low temperature: The lithiation is typically performed at -78°C (dry ice/acetone bath) to prevent side reactions and decomposition of the lithiated intermediate.
Side reactions of the lithiated intermediate. The formation of complex byproduct mixtures is observed.- Slow addition of reagents: Add the organolithium reagent to the solution of 4-phenyloxazole dropwise at -78°C to control the exotherm and minimize side reactions. - Control reaction time: Do not allow the lithiated intermediate to warm up or stir for an extended period before adding the chlorine source, as this can lead to decomposition or rearrangement.
Ineffective chlorination. The primary product observed is 4-phenyloxazole after workup, with little to no desired product.- Use a fresh and pure chlorine source: Hexachloroethane is a common choice. Ensure it is pure and dry. Other sources like N-chlorosuccinimide (NCS) can also be considered. - Ensure efficient quenching of the lithiated intermediate: The chlorine source should be added to the cold solution of the lithiated oxazole.
Presence of multi-halogenated byproducts Over-reaction or reaction at other positions. - Precise control of stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the organolithium reagent and the chlorine source. - Maintain low temperature: Adding the chlorine source at -78°C helps to control the reactivity and improve selectivity.
Difficult purification Formation of non-polar byproducts from the chlorine source. For example, the use of hexachloroethane can lead to the formation of tetrachloroethylene.- Choose an appropriate purification method: Column chromatography on silica gel is often effective. - Consider alternative chlorine sources: Reagents like N-chlorosuccinimide (NCS) may result in byproducts that are easier to remove.
Route B: Chlorination of 4-phenyloxazol-2(3H)-one

This approach involves the synthesis of the 4-phenyloxazol-2(3H)-one precursor, followed by its conversion to this compound using a chlorinating agent like phosphorus oxychloride (POCl₃).

Diagram of the logical relationship for Troubleshooting Route B

cluster_start Initial Observation cluster_analysis Potential Causes & Checks cluster_solutions Solutions Start Low Yield or Impure Product Cause1 Incomplete Chlorination Start->Cause1 Check for starting material in crude NMR Cause2 Formation of Phosphorylated Intermediates Start->Cause2 Analyze for P-containing byproducts Cause3 Oxazole Ring Opening Start->Cause3 Look for nitrile or other ring-opened products Solution1 Optimize Chlorination: - Use excess POCl₃. - Increase reaction temperature and time. Cause1->Solution1 Solution2 Promote Conversion of Intermediates: - Ensure sufficient heating (e.g., 70-90°C). - Add a tertiary amine base. Cause2->Solution2 Solution3 Preserve Ring Integrity: - Use milder chlorinating agents (e.g., SOCl₂). - Control reaction temperature carefully. Cause3->Solution3

Caption: Troubleshooting workflow for issues in Route B.

Problem Potential Cause Recommended Action
Low yield of this compound Incomplete chlorination. The starting 4-phenyloxazol-2(3H)-one is recovered.- Increase reaction temperature and/or time: Chlorination with POCl₃ often requires heating to drive the reaction to completion. Monitor the reaction by TLC or LC-MS. - Use excess POCl₃: POCl₃ can act as both the reagent and the solvent. Using it in excess can improve the reaction rate.
Formation of stable phosphorylated intermediates. These intermediates may not be readily converted to the final product under the reaction conditions.[1]- Ensure sufficient heating: Heating to temperatures between 70-90°C is often necessary to convert phosphorylated intermediates to the chlorinated product.[1] - Addition of a base: A tertiary amine base, such as pyridine or triethylamine, can facilitate the reaction.
Formation of dimeric or polymeric byproducts. "Pseudodimer" formation can occur between a phosphorylated intermediate and the unreacted starting material.[1]- Control the addition of POCl₃: Add the POCl₃ at a lower temperature before heating to ensure a more controlled reaction. - Maintain basic conditions: The presence of a tertiary amine base can suppress the formation of these dimers.[1]
Presence of nitrile byproducts Oxazole ring opening. The oxazole ring can be susceptible to cleavage under harsh reaction conditions, particularly with reagents like POCl₃.[2]- Careful control of reaction temperature: Avoid excessive heating. - Consider milder chlorinating agents: Thionyl chloride (SOCl₂) or oxalyl chloride may be effective alternatives that are less prone to causing ring opening.
Difficult work-up and purification Hydrolysis of excess POCl₃. The quenching of a large excess of POCl₃ with water is highly exothermic and can be hazardous.- Remove excess POCl₃ under reduced pressure: Before quenching, distill off the majority of the excess POCl₃. - Slow and controlled quenching: Add the reaction mixture slowly to ice-water with vigorous stirring in a well-ventilated fume hood.

Frequently Asked Questions (FAQs)

Q1: My C2-lithiation of 4-phenyloxazole is not working. What are the most critical parameters to control?

A1: The most critical parameters for a successful C2-lithiation are:

  • Anhydrous Conditions: The organolithium reagent is extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon), and use anhydrous solvents.

  • Reagent Quality: Use a freshly opened bottle of the organolithium reagent or one that has been recently and accurately titrated.

  • Temperature Control: Maintain the reaction temperature at or below -78°C to ensure the stability of the lithiated intermediate and to prevent side reactions.

Q2: I see multiple spots on my TLC after the chlorination of 4-phenyloxazol-2(3H)-one with POCl₃. What could they be?

A2: The multiple spots could be:

  • Unreacted starting material (4-phenyloxazol-2(3H)-one).

  • The desired this compound.

  • Phosphorylated intermediates, which are formed during the reaction.[1]

  • Dimeric or polymeric byproducts.[1]

  • Products of ring opening, such as nitriles.[2]

To identify these, you can try to isolate each spot and characterize it by NMR and mass spectrometry. Adjusting the reaction time and temperature can help to minimize the formation of intermediates and byproducts.

Q3: Is there a recommended method for purifying this compound?

A3: Column chromatography on silica gel is a common and effective method for the purification of this compound. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The exact ratio will depend on the polarity of the impurities.

Q4: Can I use other chlorinating agents instead of POCl₃ for the conversion of 4-phenyloxazol-2(3H)-one?

A4: Yes, other chlorinating agents can be used and may offer advantages in terms of milder reaction conditions and easier work-up. Common alternatives include:

  • Thionyl chloride (SOCl₂)

  • Oxalyl chloride

  • Phosphorus pentachloride (PCl₅)

The optimal choice of reagent and reaction conditions should be determined experimentally for your specific substrate.

Q5: What are the safety precautions I should take when working with organolithium reagents and phosphorus oxychloride?

A5: Both organolithium reagents and phosphorus oxychloride are hazardous and require careful handling in a well-ventilated fume hood.

  • Organolithium Reagents (e.g., n-BuLi, LDA): These are pyrophoric and will ignite on contact with air and react violently with water. Always handle them under an inert atmosphere using proper syringe techniques. Wear fire-retardant lab coats and safety glasses.

  • Phosphorus Oxychloride (POCl₃): This is a corrosive and toxic liquid that reacts violently with water, releasing toxic HCl gas. It can cause severe burns. Always wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses. The work-up should be performed carefully by slowly adding the reaction mixture to ice.

Experimental Protocols

Route A: Synthesis of this compound via C2-Lithiation

This protocol is adapted from the literature for the synthesis of this compound.[2]

Diagram of the Experimental Workflow for Route A

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep Dissolve 4-phenyloxazole in anhydrous THF under an inert atmosphere. Cool Cool the solution to -78°C. Prep->Cool Add_Base Slowly add lithium hexamethyldisilazane (LiHMDS). Cool->Add_Base Stir1 Stir at -78°C for a specified time. Add_Base->Stir1 Add_Cl Add a solution of hexachloroethane in THF. Stir1->Add_Cl Warm Allow the reaction to warm to room temperature. Add_Cl->Warm Quench Quench with saturated aqueous NH₄Cl. Warm->Quench Extract Extract with an organic solvent (e.g., EtOAc). Quench->Extract Dry Dry the organic layer and concentrate. Extract->Dry Purify Purify by column chromatography. Dry->Purify

Caption: Experimental workflow for the synthesis of this compound via Route A.

Materials:

  • 4-phenyloxazole

  • Lithium hexamethyldisilazane (LiHMDS) solution in THF

  • Hexachloroethane

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-phenyl-1,3-oxazole in anhydrous tetrahydrofuran, cooled to -78 °C under an inert atmosphere, add lithium hexamethyldisilazane.[2]

  • After stirring for a period at -78 °C, add a solution of hexachloroethane in anhydrous tetrahydrofuran.[2]

  • The reaction mixture is then allowed to warm to room temperature and stirred for approximately 16 hours.[2]

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactant Equivalents
4-phenyloxazole1.0
LiHMDS1.1
Hexachloroethane1.2
Route B: Synthesis of this compound via Chlorination of 4-phenyloxazol-2(3H)-one (Hypothetical Protocol)

This protocol is a general procedure based on the chlorination of related heterocyclic systems and should be optimized for this specific substrate.

Materials:

  • 4-phenyloxazol-2(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Toluene or other high-boiling inert solvent (optional)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Combine 4-phenyloxazol-2(3H)-one and phosphorus oxychloride (and pyridine/solvent if used) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Heat the reaction mixture to reflux (or a specified temperature, e.g., 80-100°C) and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Slowly and carefully pour the residue onto crushed ice with vigorous stirring.

  • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or by pouring it into a saturated NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Reactant Equivalents
4-phenyloxazol-2(3H)-one1.0
POCl₃3.0 - 10.0 (can be used as solvent)
Pyridine (optional)1.0 - 2.0

References

Technical Support Center: 2-Chloro-4-phenyloxazole - Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 2-Chloro-4-phenyloxazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Quick Reference: Stability Profile

ParameterStability ProfileRecommended Actions
Hydrolytic Stability Susceptible to degradation, particularly under acidic and alkaline conditions, which can lead to ring cleavage.Avoid exposure to strong acids and bases. Use buffered solutions in the neutral pH range for aqueous experiments.
Thermal Stability Generally stable at ambient temperatures. Decomposition may occur at elevated temperatures.Store in a cool environment. Avoid prolonged exposure to high heat during experiments.
Photostability Potentially sensitive to UV light, which may induce degradation.Protect from light by using amber vials or storing in the dark. Minimize exposure to direct sunlight or strong artificial light sources.
Oxidative Stability May be susceptible to oxidation.Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Avoid contact with strong oxidizing agents.
Air Sensitivity Reported to be air-sensitive.Handle and store under an inert atmosphere. Keep containers tightly sealed when not in use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. A refrigerator at 2-8°C is recommended.

Q2: I observed a change in the color of my this compound sample. What could be the cause?

A2: A change in color, such as yellowing, can be an indicator of degradation. This could be due to exposure to air, moisture, light, or elevated temperatures. It is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC or TLC, before use.

Q3: Can I dissolve this compound in acidic or basic aqueous solutions for my experiments?

A3: It is not recommended. Oxazole rings are known to be unstable in acidic media and can undergo hydrolytic cleavage.[1] Similarly, basic conditions can also promote degradation. For aqueous applications, it is best to use buffered solutions within a neutral pH range (approximately 6-8) and to prepare the solutions fresh before use.

Q4: My reaction involving this compound is not proceeding as expected, and I suspect the starting material has degraded. How can I check its purity?

A4: You can assess the purity of your this compound sample using standard analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most robust approach to separate the parent compound from its potential degradation products. Thin-Layer Chromatography (TLC) can also provide a quick qualitative assessment of purity.

Q5: What are the likely degradation products of this compound?

A5: Under hydrolytic conditions, the primary degradation pathway is likely the opening of the oxazole ring. The chloro-substituent at the C2 position is also a reactive site and can be susceptible to nucleophilic substitution, especially in the presence of nucleophilic reagents or solvents.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability-related issues with this compound.

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method for this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis (e.g., 0.1 M HCl) expose Expose Aliquots to Stress Conditions base Base Hydrolysis (e.g., 0.1 M NaOH) oxidative Oxidative Stress (e.g., 3% H2O2) thermal Thermal Stress (e.g., 60°C) photo Photolytic Stress (UV/Vis light) start Prepare Stock Solution of This compound start->expose analyze Analyze Samples at Time Intervals by HPLC expose->analyze characterize Characterize Degradation Products (LC-MS, NMR) analyze->characterize develop_method Develop Stability-Indicating Analytical Method characterize->develop_method end Establish Degradation Profile develop_method->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the mixture at room temperature or slightly elevated temperature (e.g., 40°C) and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Follow the same procedure as for acid hydrolysis.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature and sample at various time points.

    • Thermal Degradation: Keep a solid sample of the compound in an oven at a controlled temperature (e.g., 60°C) for a specified period (e.g., 1 week). Also, heat a solution of the compound under reflux.

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., a photostability chamber with UV and visible light) for a defined duration. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable HPLC method with a photodiode array (PDA) detector to monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • Characterization of Degradants: If significant degradation is observed, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products.

Protocol 2: Determination of Hydrolytic Stability as a Function of pH

This protocol provides a method to quantify the rate of hydrolysis of this compound at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11).

  • Sample Preparation: Add a small aliquot of a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).

  • Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C).

  • Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze it immediately by a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining concentration of this compound against time for each pH. The slope of the line will give the pseudo-first-order rate constant (k) for hydrolysis at that pH. The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Incompatible Materials

To ensure the stability of this compound, avoid contact with the following materials:

  • Strong Acids: Can catalyze the hydrolysis and cleavage of the oxazole ring.

  • Strong Bases: Can promote degradation of the compound.

  • Strong Oxidizing Agents: May lead to oxidative degradation of the molecule.

  • Nucleophiles: The chloro-substituent at the C2 position can be susceptible to nucleophilic attack, leading to the formation of byproducts.

References

Technical Support Center: Resolving Impurities in 2-Chloro-4-phenyloxazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4-phenyloxazole. The information is presented in a question-and-answer format to directly address common issues encountered during its synthesis and subsequent reactions, particularly Suzuki-Miyaura cross-coupling.

I. FAQs and Troubleshooting Guides

A. Impurities in the Synthesis of this compound

Question 1: What are the common impurities encountered during the synthesis of this compound from 4-phenyloxazole using a chlorinating agent like phosphorus oxychloride (POCl₃)?

Answer: During the chlorination of 4-phenyloxazole, several impurities can arise. The most common ones include:

  • Unreacted Starting Material (4-phenyloxazole): Incomplete reaction can lead to the presence of the starting material in the final product. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to ensure complete conversion.

  • Over-chlorinated Byproducts: Although less common for this specific substrate, there is a possibility of undesired chlorination on the phenyl ring, especially under harsh reaction conditions or with prolonged reaction times.

  • Hydrolyzed Product (4-Phenyloxazol-2(3H)-one): this compound is susceptible to hydrolysis. The presence of water in the reaction mixture or during workup can lead to the formation of the corresponding oxazolone. It is essential to use anhydrous solvents and reagents.

  • Phosphorous-containing Impurities: When using POCl₃, residual phosphorus byproducts can contaminate the product. A proper aqueous workup is necessary to remove these impurities.

Question 2: How can I minimize the formation of these impurities during the synthesis?

Answer: To minimize impurity formation, consider the following:

  • Control of Reaction Conditions: Carefully control the reaction temperature and time. Over-heating or extended reaction times can promote the formation of side products.

  • Reagent Purity: Use high-purity, anhydrous solvents and reagents to prevent hydrolysis.

  • Stoichiometry: Use the correct stoichiometric ratio of the chlorinating agent. An excess of the chlorinating agent may lead to over-chlorination.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

B. Impurities in Suzuki-Miyaura Cross-Coupling Reactions

Question 3: I am performing a Suzuki-Miyaura coupling with this compound and a phenylboronic acid, and I am observing a significant amount of a homocoupling byproduct (biphenyl). What causes this and how can I prevent it?

Answer: The formation of a biphenyl byproduct is a common issue in Suzuki-Miyaura reactions and is due to the homocoupling of the phenylboronic acid. This side reaction is primarily promoted by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.

To suppress this undesired reaction, the following strategies are effective:

  • Rigorous Exclusion of Oxygen: De-gas all solvents and reagents thoroughly before use. This can be achieved by bubbling an inert gas (nitrogen or argon) through the liquid or by freeze-pump-thaw cycles. Maintaining a positive pressure of an inert gas throughout the reaction is critical.

  • Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species in the reaction mixture without interfering with the main catalytic cycle.[1]

  • Catalyst Choice: In some cases, using a heterogeneous catalyst like palladium on carbon (Pd/C) can reduce the amount of homocoupling compared to homogeneous catalysts like Pd(OAc)₂.[1]

Question 4: Besides homocoupling, what other common side products should I be aware of in the Suzuki coupling of this compound?

Answer: Other potential side products include:

  • Dehalogenation of this compound: The chloro group can be replaced by a hydrogen atom, leading to the formation of 4-phenyloxazole. This can be influenced by the reaction conditions and the nature of the phosphine ligand used.

  • Protodeboronation of the Boronic Acid: The boronic acid can react with residual water or other protic sources to be converted back to the corresponding arene (in this case, benzene). Using anhydrous conditions and appropriate bases can minimize this.

II. Data Presentation

Table 1: Effect of Oxygen Exclusion on Boronic Acid Homocoupling in a Suzuki Reaction

EntryNitrogen SpargeDimer Impurity (%)
1No1.8
2Yes (5 min)0.3
3Yes (15 min)0.1

Data adapted from a study on a similar Suzuki cross-coupling reaction, highlighting the importance of oxygen exclusion.[1]

III. Experimental Protocols

A. General Protocol for Purification of this compound by Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A common choice is a mixture of ethanol and water or hexanes and ethyl acetate.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

B. General Protocol for Minimizing Homocoupling in Suzuki-Miyaura Coupling

  • Reagent and Solvent Preparation: Ensure all glassware is oven-dried. Use anhydrous solvents that have been thoroughly de-gassed by sparging with nitrogen or argon for at least 30 minutes.

  • Reaction Setup: Assemble the reaction under a positive pressure of an inert gas.

  • Addition of Reagents: To a solution of this compound, the boronic acid, and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in the de-gassed solvent, add the palladium catalyst and phosphine ligand. If using a mild reducing agent like potassium formate, it can be added at this stage.[1]

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or HPLC.

  • Workup: Upon completion, cool the reaction mixture and perform a standard aqueous workup to remove inorganic salts and the catalyst.

  • Purification: Purify the crude product by column chromatography or recrystallization.

IV. Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification cluster_suzuki Suzuki-Miyaura Coupling start_synthesis 4-Phenyloxazole + Chlorinating Agent reaction_synthesis Chlorination Reaction start_synthesis->reaction_synthesis workup_synthesis Aqueous Workup reaction_synthesis->workup_synthesis crude_product_synthesis Crude this compound workup_synthesis->crude_product_synthesis recrystallization Recrystallization crude_product_synthesis->recrystallization pure_product Pure this compound recrystallization->pure_product start_suzuki Pure Product + Boronic Acid + Pd Catalyst pure_product->start_suzuki reaction_suzuki Coupling Reaction (Inert Atmosphere) start_suzuki->reaction_suzuki workup_suzuki Aqueous Workup reaction_suzuki->workup_suzuki crude_product_suzuki Crude Coupled Product workup_suzuki->crude_product_suzuki purification_suzuki Column Chromatography crude_product_suzuki->purification_suzuki final_product Final Product purification_suzuki->final_product

Caption: Experimental workflow for the synthesis and reaction of this compound.

suzuki_side_reactions main_reaction Suzuki Cross-Coupling (Desired Reaction) homocoupling Boronic Acid Homocoupling dehalogenation Dehalogenation of this compound protodeboronation Protodeboronation of Boronic Acid homocoupling->main_reaction Competes with dehalogenation->main_reaction Competes with protodeboronation->main_reaction Competes with

References

Technical Support Center: Synthesis of 2-Chloro-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting support and frequently asked questions for researchers engaged in the synthesis of 2-Chloro-4-phenyloxazole. The content is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for this compound is significantly lower than expected. What are the common causes and solutions?

A1: Low yield is a frequent issue in heterocyclic synthesis. The causes can typically be traced to reagents, reaction conditions, or product degradation.

  • Possible Causes:

    • Moisture Contamination: Chlorinating agents like phosphorus oxychloride (POCl₃) or N-Chlorosuccinimide (NCS) are highly sensitive to moisture. Water can decompose the reagents and the oxazole ring itself.

    • Suboptimal Temperature: The chlorination of oxazoles can be highly temperature-dependent. A temperature that is too low may lead to an incomplete reaction, while a temperature that is too high can cause decomposition and the formation of tar-like side products.

    • Poor Quality Reagents: The purity of the starting material (e.g., 4-phenyloxazol-2(3H)-one or 4-phenyloxazole) and the chlorinating agent is critical. Impurities can inhibit the reaction or lead to unwanted side reactions.

    • Incorrect Stoichiometry: An insufficient amount of the chlorinating agent will result in incomplete conversion. Conversely, a large excess can lead to over-chlorination or other side reactions.

    • Product Degradation During Workup: The 2-chloro-oxazole product may be unstable under the workup conditions (e.g., prolonged exposure to strong acids or bases).

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature or reflux as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature profile.

    • Verify Reagent Purity: Use freshly opened or purified reagents. The purity of the starting material should be confirmed by NMR or melting point analysis.

    • Adjust Stoichiometry: Experiment with slight variations in the molar ratio of the chlorinating agent (e.g., 1.1 to 1.5 equivalents).

    • Refine Workup Procedure: Perform the aqueous workup quickly, using cold solutions where possible. Neutralize the reaction mixture carefully and avoid extreme pH levels.

Q2: My post-reaction analysis (TLC, NMR) shows multiple unexpected spots or peaks. What are the likely side products?

A2: The formation of multiple products indicates competing reaction pathways or product degradation.

  • Possible Side Products:

    • Di-chlorinated Products: If the reaction conditions are too harsh (high temperature or excess chlorinating agent), chlorination may occur at other positions on the phenyl ring.

    • Ring-Opened Products: Oxazole rings can be susceptible to cleavage under certain conditions, especially in the presence of nucleophiles or strong acids, potentially leading to α,β-unsaturated by-products.[1] Studies on similar heterocycles have shown that ring-opening chlorination can be a competing pathway.[2][3]

    • Unreacted Starting Material: A prominent spot/peak corresponding to the starting material indicates an incomplete reaction.

    • Hydrolyzed Product (2-Oxazolone): If water is present, the 2-chloro product can be hydrolyzed back to the corresponding 2-oxazolone.

  • Recommended Solutions:

    • TLC Monitoring: Monitor the reaction closely using TLC. This allows you to quench the reaction as soon as the starting material is consumed and before significant side products form.

    • Milder Chlorinating Agents: If harsh reagents like POCl₃ are causing issues, consider using a milder agent such as N-chlorosuccinimide (NCS).

    • Control Reaction Time and Temperature: Avoid prolonged reaction times and excessive heat.

    • Purification Strategy: Develop a robust purification strategy. Column chromatography with a carefully selected solvent gradient is often effective for separating structurally similar compounds. Recrystallization can also be used to isolate the desired product from impurities.

Q3: I am having difficulty purifying the final this compound product. What are the recommended methods?

A3: Purification of halogenated heterocyclic compounds can be challenging due to similar polarities of the product and certain impurities.

  • Recommended Purification Techniques:

    • Column Chromatography: This is the most common method.

      • Stationary Phase: Use silica gel (60-120 or 230-400 mesh).

      • Mobile Phase: A non-polar/polar solvent system is typically effective. Start with a low polarity mixture, such as pure hexane or petroleum ether, and gradually increase the polarity by adding ethyl acetate or dichloromethane. A gradient of 5% to 20% ethyl acetate in hexane is a good starting point.

    • Recrystallization: If a solid product is obtained, recrystallization can be highly effective.

      • Solvent Selection: Test a range of solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot. Common solvent systems for similar compounds include ethanol, methanol/water, or acetone/hexane.[4]

    • Preparative TLC: For small-scale reactions, preparative thin-layer chromatography can be used to isolate a pure sample.

Quantitative Data Summary

The synthesis of this compound is not widely reported with specific quantitative data. However, data from the synthesis of analogous chlorinated and substituted oxazoles can provide a useful benchmark for reaction optimization.

Starting Material/PrecursorReagent(s)SolventTemp. (°C)Time (h)Yield (%)Reference Compound
2-azido-1-phenylethanone4-chlorobenzoyl chloride, PPh₃Toluene1002362-(4-Chlorophenyl)-5-phenyloxazole[5]
Isobutyryl chloride1-chloro-4-isocyanomethylbenzeneToluene8012 (overnight)732-(4-Chlorophenyl)-5-isopropyloxazole[5]
Pyrazolopyridine derivativeN-Chlorosuccinimide (NCS)HFIPRoom Temp2459Ring-opened chlorinated product[3]
Amine PrecursorSulfonyl chloridePyridine/CHCl₃0-Good1,3-Oxazole sulfonamides[6]
2-bromoacetophenoneUreaDMF138 (MW)0.3310-552-amino-4-phenyloxazole derivatives[7]

Detailed Experimental Protocol (Representative Method)

This protocol describes a plausible synthesis of this compound from 4-phenyl-1,3-oxazol-2(3H)-one. Note: This is a representative procedure and may require optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize this compound via chlorination of 4-phenyl-1,3-oxazol-2(3H)-one.

Materials:

  • 4-phenyl-1,3-oxazol-2(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

  • N,N-Dimethylaniline (catalytic amount, optional)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-phenyl-1,3-oxazol-2(3H)-one (1.0 eq).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask. A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 100-110 °C) and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot has disappeared.

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring in a separate beaker. Caution: This is a highly exothermic and vigorous reaction that will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 15%) to yield pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visual Troubleshooting Guide

The following workflow provides a logical path for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow start Problem Encountered low_yield Low or No Yield start->low_yield impurity Impure Product (Multiple Spots on TLC) start->impurity no_reaction No Reaction (Starting Material Unchanged) start->no_reaction check_reagents Check Reagents: - Purity? - Anhydrous? low_yield->check_reagents Cause? check_conditions Check Conditions: - Temperature? - Time? low_yield->check_conditions Cause? check_workup Check Workup: - Degradation? - pH? low_yield->check_workup Cause? impurity->check_conditions Cause? check_side_reactions Consider Side Reactions: - Over-chlorination? - Ring Opening? impurity->check_side_reactions Cause? no_reaction->check_reagents Cause? check_activation Check Activation: - Catalyst needed? - Temp too low? no_reaction->check_activation Cause? sol_reagents Solution: - Use fresh/purified reagents - Ensure anhydrous setup check_reagents->sol_reagents Action check_reagents->sol_reagents Action sol_conditions Solution: - Optimize temperature & time - Monitor via TLC check_conditions->sol_conditions Action sol_purify Solution: - Optimize chromatography - Use milder reagents (e.g., NCS) check_conditions->sol_purify Action sol_workup Solution: - Use cold workup - Careful pH control check_workup->sol_workup Action check_side_reactions->sol_purify Action sol_activation Solution: - Increase temperature gradually - Add catalyst if applicable check_activation->sol_activation Action

References

Technical Support Center: Improving Yield in 2-Chloro-4-phenyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-4-phenyloxazole, with a focus on improving reaction yields.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Yield of this compound

Question: My reaction to synthesize this compound resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The two primary routes are:

  • Direct Chlorination of 4-Phenyloxazole: This is a common and often efficient method.

  • Cyclization/Chlorination of a Precursor (e.g., via Robinson-Gabriel type synthesis): This route involves forming the oxazole ring and introducing the chloro-substituent, sometimes in a single step.

Here’s a breakdown of potential issues and solutions for each route:

Route 1: Direct Chlorination of 4-Phenyloxazole

Potential Cause Troubleshooting/Optimization Strategy
Inefficient Deprotonation: The first step in the direct chlorination of 4-phenyloxazole is the deprotonation at the C2 position to form a lithiated intermediate. Incomplete deprotonation will lead to unreacted starting material.Base Selection: Lithium hexamethyldisilazane (LiHMDS) is an effective base for this purpose. Ensure it is fresh and properly handled to maintain its reactivity. Other strong, non-nucleophilic bases could be explored, but LiHMDS is a good starting point.
Suboptimal Reaction Temperature: The formation of the lithiated intermediate is typically performed at low temperatures to prevent side reactions.Temperature Control: Maintain a reaction temperature of -78 °C during the addition of the base. Allowing the temperature to rise prematurely can lead to decomposition of the intermediate.
Ineffective Chlorinating Agent: The choice of chlorinating agent is critical for the successful introduction of the chlorine atom.Chlorinating Agent: Hexachloroethane is a suitable electrophilic chlorine source for this reaction. Ensure it is of high purity.
Moisture in the Reaction: Organolithium reagents like LiHMDS are extremely sensitive to moisture. Any water present will quench the base and the lithiated intermediate, halting the reaction.Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents (e.g., tetrahydrofuran, THF). Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Route 2: Robinson-Gabriel Type Synthesis

The Robinson-Gabriel synthesis traditionally produces 2,5-disubstituted oxazoles from α-acylamino ketones using a dehydrating agent.[1][2] For the synthesis of a 2-chloro derivative, a modification using a chlorinating/dehydrating agent is necessary.

Potential Cause Troubleshooting/Optimization Strategy
Ineffective Cyclodehydration/Chlorination: Standard dehydrating agents like sulfuric acid will not introduce the desired chloro-substituent.Reagent Selection: Phosphorus oxychloride (POCl₃) can serve as both a dehydrating and chlorinating agent.[3] A mixture of POCl₃ and PCl₅ can also be a powerful chlorinating system.[4] The reaction of quinazolones with POCl₃ to form chloroquinazolines proceeds via phosphorylation followed by chloride displacement, a mechanism that could be analogous here.[3]
Harsh Reaction Conditions: High temperatures can lead to decomposition and the formation of side products.Temperature Optimization: The chlorination of heterocyclic ketones with POCl₃ often requires heating.[3] It is crucial to optimize the temperature to ensure complete reaction without significant degradation. Start with moderate temperatures (e.g., 70-90 °C) and monitor the reaction progress.
Side Reactions: The use of strong chlorinating agents can lead to undesired side reactions, such as chlorination of the phenyl ring.Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and detect the formation of byproducts. Adjusting the reaction time and temperature can help minimize side product formation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting point for the synthesis of this compound?

A reliable and reported method is the direct chlorination of 4-phenyloxazole. A published procedure involves the deprotonation of 4-phenyloxazole with lithium hexamethyldisilazane (LiHMDS) in tetrahydrofuran (THF) at -78 °C, followed by the addition of hexachloroethane. This method has been reported to yield 74% of the desired product.[1]

Q2: Can I use a different base for the deprotonation of 4-phenyloxazole?

While LiHMDS is a good choice due to its strong basicity and non-nucleophilic nature, other strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) could potentially be used. However, these bases are more nucleophilic and might lead to side reactions. It is recommended to start with LiHMDS and optimize from there if necessary.

Q3: My purification of this compound is challenging. What are some recommended techniques?

Purification can often be achieved through column chromatography on silica gel. A solvent system of diethyl ether and petroleum ether has been reported to be effective.[5] Recrystallization from a suitable solvent system, such as toluene, can also be an effective purification method for crystalline products.[6]

Q4: Are there any "green" or more environmentally friendly methods for oxazole synthesis?

While not specific to this compound, there is growing research into greener synthetic routes for oxazoles. These include microwave-assisted synthesis, which can reduce reaction times and energy consumption, and the use of deep eutectic solvents (DESs) as environmentally benign reaction media.[7] Exploring these alternatives for the synthesis of the 4-phenyloxazole precursor could be a step towards a greener overall process.

Q5: What are the main safety precautions to consider during the synthesis of this compound?

  • Handling of Reagents: Organolithium bases like LiHMDS are highly flammable and react violently with water. They should be handled under an inert atmosphere. Phosphorus oxychloride (POCl₃) is corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Conditions: Reactions at low temperatures (-78 °C) require the use of a dry ice/acetone bath. Ensure proper insulation and handling to avoid frostbite. Reactions at elevated temperatures should be carefully monitored to prevent runaway reactions.

  • Product Handling: Halogenated organic compounds should be handled with care as they can be irritants and potentially toxic. Always consult the Safety Data Sheet (SDS) for all reagents and products.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Chlorination of 4-Phenyloxazole [1]

This protocol is based on a reported procedure with a 74% yield.

Materials:

  • 4-Phenyloxazole

  • Lithium hexamethyldisilazane (LiHMDS)

  • Hexachloroethane

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Dissolve 4-phenyloxazole in anhydrous THF in the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LiHMDS in THF to the cooled solution via the dropping funnel. Stir the mixture at -78 °C for a specified time to ensure complete deprotonation.

  • Add a solution of hexachloroethane in anhydrous THF to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating the key synthetic pathway and a troubleshooting workflow.

G cluster_0 Synthesis of this compound start 4-Phenyloxazole intermediate 2-Lithio-4-phenyloxazole (Intermediate) start->intermediate 1. LiHMDS, THF, -78 °C product This compound intermediate->product 2. Hexachloroethane, -78 °C to rt

Caption: Synthetic pathway for this compound.

G cluster_1 Troubleshooting Low Yield start Low Yield of This compound q1 Which synthetic route was used? start->q1 route1 Direct Chlorination q1->route1 Direct Chlorination route2 Robinson-Gabriel Type q1->route2 Robinson-Gabriel Type check_base Check Base Activity & Anhydrous Conditions route1->check_base check_temp Verify Low Temperature (-78 °C) route1->check_temp check_reagent Check Chlorinating Agent route1->check_reagent check_cyclization Use POCl3 or POCl3/PCl5 route2->check_cyclization optimize_temp Optimize Reaction Temperature route2->optimize_temp monitor_reaction Monitor for Side Products route2->monitor_reaction

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: 2-Chloro-4-phenyloxazole Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis and purification of 2-Chloro-4-phenyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: this compound is typically synthesized via three main routes:

  • Direct C-H Chlorination: This involves the deprotonation of 4-phenyloxazole at the 2-position followed by quenching with an electrophilic chlorine source.

  • Chlorination of 4-phenyloxazol-2-ol: This method utilizes a dehydrating chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group to a chloro group.

  • Sandmeyer Reaction of 4-phenyloxazol-2-amine: This route involves the diazotization of the 2-amino group followed by a copper(I) chloride-mediated substitution.

Q2: What are the most common byproducts observed during the synthesis of this compound?

A2: The formation of byproducts is highly dependent on the synthetic route employed.

  • Direct C-H Chlorination: The primary impurity is often unreacted 4-phenyloxazole. Over-chlorination or reaction at other positions is generally minimal due to the high acidity of the C2-proton of the oxazole ring.

  • Chlorination of 4-phenyloxazol-2-ol: Incomplete reaction can leave starting material. Side products may include pyrophosphates and other phosphorylated intermediates. Dimerization of the starting material or product can also occur at elevated temperatures.

  • Sandmeyer Reaction: Common byproducts include the corresponding 4-phenyloxazol-2-ol (from reaction with water), biaryl compounds (from radical coupling), and azo dyes if unreacted 4-phenyloxazol-2-amine couples with the diazonium salt intermediate.[1][2]

Q3: How can I minimize byproduct formation?

A3: Minimizing byproducts requires careful control of reaction conditions:

  • For Direct C-H Chlorination: Ensure anhydrous conditions and accurate stoichiometry of the base and chlorinating agent. Low temperatures are crucial to prevent side reactions.

  • For Chlorination with POCl₃: Use a slight excess of POCl₃ and control the temperature carefully to prevent decomposition and dimerization. The use of a base scavenger can be beneficial.

  • For the Sandmeyer Reaction: Maintain low temperatures (0-5 °C) during diazotization and the subsequent copper-catalyzed reaction to suppress the formation of phenols and azo dyes. Ensure complete conversion of the starting amine to the diazonium salt before adding the copper catalyst.

Q4: What are the recommended purification methods for this compound?

A4: Column chromatography on silica gel is the most common and effective method for purifying this compound from reaction byproducts. A gradient elution system, for example, with ethyl acetate in hexanes, is typically effective. Recrystallization can also be employed for further purification if a suitable solvent system is identified.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Route 1 (Direct Chlorination): Incomplete deprotonation.Use a strong, non-nucleophilic base like lithium hexamethyldisilazane (LiHMDS) or n-butyllithium (n-BuLi). Ensure anhydrous conditions as the base is highly reactive with water.
Route 2 (POCl₃ Chlorination): Insufficient activation of the hydroxyl group.Ensure the reaction is heated sufficiently, as the conversion of the intermediate phosphate ester to the chloride requires thermal energy. A higher boiling point solvent or co-solvent might be necessary.
Route 3 (Sandmeyer Reaction): Incomplete diazotization.Ensure the use of a slight excess of sodium nitrite and a strong acid. Maintain a low temperature (0-5 °C) to prevent premature decomposition of the diazonium salt.
General: Decomposition of the product.This compound can be sensitive to prolonged heating and strongly acidic or basic conditions. Minimize reaction time and work-up under neutral conditions where possible.
Problem 2: Presence of Significant Amounts of Starting Material
Potential Cause Suggested Solution
Route 1 (Direct Chlorination): Insufficient base or chlorinating agent.Use a slight excess (1.1-1.2 equivalents) of both the base and the electrophilic chlorine source (e.g., hexachloroethane).
Route 2 (POCl₃ Chlorination): Reaction time is too short or temperature is too low.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.
Route 3 (Sandmeyer Reaction): Inefficient Sandmeyer reaction.Ensure the use of a fresh, active copper(I) chloride catalyst. A stoichiometric amount of the copper salt may be required for optimal results.
Problem 3: Formation of a Colored Impurity (Especially in the Sandmeyer Route)
Potential Cause Suggested Solution
Formation of an azo dye byproduct.This occurs when the diazonium salt couples with unreacted 4-phenyloxazol-2-amine. To prevent this, ensure complete diazotization before the addition of the copper catalyst. Running the reaction at a slightly higher dilution can also disfavor this bimolecular side reaction.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound via direct C-H chlorination. Data for other routes is generalized due to variability in published procedures.

Synthetic Route Key Reagents Temperature (°C) Typical Yield (%) Major Byproducts
Direct C-H Chlorination 4-phenyloxazole, LiHMDS, Hexachloroethane-78 to 20~74%[1]4-phenyloxazole
POCl₃ Chlorination 4-phenyloxazol-2-ol, POCl₃, Base (e.g., pyridine)80-11060-80%4-phenyloxazol-2-ol, Dimerized products
Sandmeyer Reaction 4-phenyloxazol-2-amine, NaNO₂, HCl, CuCl0-550-70%4-phenyloxazol-2-ol, Azo dyes

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct C-H Chlorination[1]

This protocol is adapted from a published procedure.

Materials:

  • 4-phenyloxazole

  • Lithium hexamethyldisilazane (LiHMDS)

  • Hexachloroethane

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-phenyloxazole (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LiHMDS (1.1 equivalents) in THF to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of hexachloroethane (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to afford this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-phenyloxazole in anhydrous THF cool Cool to -78 °C start->cool add_base Add LiHMDS solution cool->add_base stir1 Stir for 1h at -78 °C add_base->stir1 add_cl Add Hexachloroethane solution stir1->add_cl warm_stir Warm to RT and stir for 16h add_cl->warm_stir quench Quench with aq. NH4Cl warm_stir->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield? cause1 Incomplete Reaction start->cause1 cause2 Reagent Decomposition start->cause2 cause3 Product Degradation start->cause3 sol1 Check Reagent Stoichiometry and Purity cause1->sol1 sol2 Optimize Reaction Time and Temperature cause1->sol2 sol3 Ensure Anhydrous Conditions cause2->sol3 sol4 Modify Work-up Procedure cause3->sol4

Caption: Troubleshooting logic for addressing low product yield.

byproduct_pathways cluster_byproducts Byproduct Formation Pathways start 4-phenyloxazol-2-amine diazonium Diazonium Salt Intermediate start->diazonium NaNO2, HCl product This compound diazonium->product CuCl phenol 4-phenyloxazol-2-ol diazonium->phenol H2O azo_dye Azo Dye diazonium->azo_dye Unreacted Amine

Caption: Byproduct formation pathways in the Sandmeyer reaction route.

References

Technical Support Center: Degradation Studies of 2-Chloro-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-Chloro-4-phenyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

A1: Based on the structure of this compound, which contains a chloro-substituted oxazole ring and a phenyl group, the primary degradation pathways under forced degradation conditions (such as hydrolysis, oxidation, photolysis, and thermolysis) are predicted to involve cleavage of the oxazole ring and displacement of the chlorine atom. The oxazole ring is susceptible to both acidic and basic hydrolysis, potentially leading to the formation of an amino alcohol and benzoic acid derivatives. The chloro substituent can be displaced through nucleophilic substitution, particularly under hydrolytic conditions.

Q2: I am observing incomplete degradation of this compound under my stress conditions. What could be the reason?

A2: Incomplete degradation can arise from several factors. The stress conditions (e.g., temperature, pH, concentration of oxidizing agent) may not be harsh enough.[1] It is recommended to use conditions that lead to 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[1][2] Consider increasing the temperature for thermal and hydrolytic studies, or using a higher concentration of the stress agent. For photolytic studies, ensure the light source provides the appropriate wavelength and intensity as per ICH Q1B guidelines.[1][3] Additionally, the solubility of this compound in the stress medium could be a limiting factor; consider using a co-solvent if necessary, ensuring the co-solvent itself is stable under the test conditions.[1]

Q3: My analytical method (e.g., HPLC-UV) is not showing a good separation of the parent compound and its degradants. What can I do?

A3: Poor separation is a common issue in degradation studies. To improve the resolution of your HPLC method, you can try optimizing several parameters. Modifying the mobile phase composition (e.g., changing the organic modifier, altering the pH of the aqueous phase) can significantly impact selectivity. Gradient elution is often more effective than isocratic elution for separating complex mixtures of degradants. Experimenting with different stationary phases (e.g., C18, C8, phenyl-hexyl) can also provide different selectivities. Finally, ensure that your detection wavelength is appropriate for both the parent compound and the expected degradation products.

Q4: How can I identify the structure of the unknown degradation products?

A4: Structure elucidation of degradation products typically requires a combination of analytical techniques. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/MS), is a powerful tool for determining the elemental composition and fragmentation patterns of the degradants. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) of isolated degradants can provide definitive structural information. When isolating degradants is not feasible, techniques like LC-NMR can be employed.

Troubleshooting Guides

Issue 1: Poor Mass Balance in Degradation Studies
Potential Cause Troubleshooting Steps
Non-chromophoric degradants Use a mass-sensitive detector (e.g., Mass Spectrometer, Charged Aerosol Detector) in addition to a UV detector.
Volatile degradants Use headspace gas chromatography (GC) to analyze for volatile products.
Adsorption of compound or degradants onto container surfaces Use silanized glassware or polypropylene vials.
Incomplete extraction of degradants Optimize the extraction procedure by trying different solvents or adjusting the pH.
Precipitation of the compound or degradants Check the solubility of the compound and its degradants in the chosen solvent system at different concentrations and temperatures.
Issue 2: Reproducibility Issues in Photostability Studies
Potential Cause Troubleshooting Steps
Inconsistent light exposure Ensure the light source is calibrated and provides uniform illumination across all samples.[1] Use a validated photostability chamber that controls both light and temperature.
Sample heating due to light source Use a light source with a cooling system or place samples in a temperature-controlled environment.
Inappropriate sample container Use quartz cuvettes or other containers that are transparent to the wavelength of light being used.
Solution vs. solid-state degradation Be aware that degradation pathways can differ between the solid state and in solution.[3] Specify the state in your protocol.

Proposed Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under various stress conditions.

G cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products cluster_photolysis Photolysis Products cluster_thermolysis Thermolysis Products parent This compound hydrolysis Hydrolysis (Acidic/Basic) parent->hydrolysis H₂O oxidation Oxidation (e.g., H₂O₂) parent->oxidation [O] photolysis Photolysis (UV/Vis light) parent->photolysis thermolysis Thermolysis (Heat) parent->thermolysis Δ hydrolysis_prod1 2-Hydroxy-4-phenyloxazole hydrolysis->hydrolysis_prod1 hydrolysis_prod2 Ring-opened products (e.g., Amino alcohol, Benzoic acid derivatives) hydrolysis->hydrolysis_prod2 oxidation_prod1 N-oxide derivatives oxidation->oxidation_prod1 oxidation_prod2 Hydroxylated phenyl ring derivatives oxidation->oxidation_prod2 photolysis_prod1 Dechlorinated product (2-H-4-phenyloxazole) photolysis->photolysis_prod1 photolysis_prod2 Isomers and rearranged products photolysis->photolysis_prod2 thermolysis_prod1 Fragmentation products thermolysis->thermolysis_prod1

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

General Experimental Workflow for Forced Degradation

The following diagram outlines a typical workflow for conducting forced degradation studies.

G start Start: Prepare Stock Solution of this compound stress Expose to Stress Conditions (Hydrolysis, Oxidation, Photolysis, Thermolysis) start->stress sampling Withdraw Samples at Time Points stress->sampling quench Quench Reaction (if necessary) sampling->quench analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) quench->analysis data Identify and Quantify Degradants analysis->data pathway Propose Degradation Pathway data->pathway report Report Findings pathway->report end End report->end

Caption: General workflow for forced degradation studies.

Detailed Methodologies

1. Acid and Base Hydrolysis:

  • Protocol: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.[1] If the compound is not soluble, a small amount of a suitable co-solvent (e.g., acetonitrile, methanol) can be used.[1]

  • Conditions: Incubate the solutions at a controlled temperature (e.g., 60 °C).[1] Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the aliquots before analysis. For the acidic solution, neutralize with an equivalent amount of NaOH, and for the basic solution, neutralize with an equivalent amount of HCl. Dilute with the mobile phase to an appropriate concentration for analysis.

2. Oxidative Degradation:

  • Protocol: Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

  • Conditions: Store the solution at room temperature or a slightly elevated temperature (e.g., 40 °C), protected from light. Withdraw aliquots at specified time intervals.

  • Sample Preparation: Dilute the aliquots with the mobile phase for analysis. It may be necessary to quench the reaction by adding a reducing agent like sodium bisulfite.

3. Photolytic Degradation:

  • Protocol: Expose a solution of this compound (e.g., 1 mg/mL) and the solid compound to a light source that provides both UV and visible light.[3]

  • Conditions: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[3] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Preparation: For the solution, dilute an aliquot with the mobile phase. For the solid, dissolve a known amount in a suitable solvent and dilute as necessary.

4. Thermal Degradation:

  • Protocol: Expose the solid this compound to a high temperature (e.g., 80 °C) in a controlled-temperature oven.[1]

  • Conditions: Monitor for physical changes and withdraw samples at various time points.

  • Sample Preparation: Dissolve a known amount of the heat-stressed solid in a suitable solvent and dilute to the appropriate concentration for analysis.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data from forced degradation studies. The values are hypothetical and for illustrative purposes only.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of ParentNumber of DegradantsMajor Degradant (% Peak Area)
0.1 M HCl (60 °C, 24h)15.23DP-H1 (8.5)
0.1 M NaOH (60 °C, 24h)22.84DP-B1 (12.3)
3% H₂O₂ (RT, 24h)18.52DP-O1 (10.1)
Photolytic (Solid)8.92DP-P1 (5.2)
Thermal (80 °C, 48h)5.11DP-T1 (3.7)

Table 2: Formation of Major Degradant DP-B1 under Basic Hydrolysis (0.1 M NaOH at 60 °C)

Time (hours)% Parent Remaining% Peak Area of DP-B1
0100.00.0
295.32.8
491.15.4
885.68.9
2477.212.3

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-Chloro-4-phenyloxazole Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological activities of 2-chloro-4-phenyloxazole derivatives and their structurally related analogs, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties. Due to the limited availability of data on a wide range of specific this compound derivatives, this guide incorporates findings from closely related compounds to provide a broader context for structure-activity relationships and potential therapeutic applications.

Anticancer Activity

Several studies have highlighted the potential of oxazole and benzoxazole derivatives as anticancer agents. The substitution pattern on the oxazole and the attached phenyl ring plays a crucial role in their cytotoxic effects.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity of various oxazole derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCancer Cell Line(s)IC50 (µM)Reference
2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dioneLNCaP (prostate), PC3 (prostate)0.03 (LNCaP), 0.08 (PC3)[1][2]
5-chlorobenzo[d]oxazole derivatives (general range)HepG2 (liver), MCF-7 (breast)26.31 - 102.10[3]
2-chloro-3-hydrazinopyrazine derivative (CHP4)-3.76 (AChE inhibition, related to Alzheimer's)[4]
2-chloro-4-anilinoquinazoline-chalcone (14g)K-562, RPMI-8226, HCT-116, LOX IMVI, MCF70.622 - 1.81[5]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone (2h)NCI-60 panelGI50: 1.57, TGI: 13.3, LC50: 65.0[6]

Note: Lower IC50/GI50 values indicate higher potency.

Experimental Protocols

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Antimicrobial Activity

Oxazole derivatives have also been investigated for their potential as antimicrobial agents against a range of bacteria and fungi. The presence of a chloro substituent can influence the antimicrobial spectrum and potency.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some chloro-substituted compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicrobial Strain(s)MIC (µg/mL)Reference
2-chloro-N-phenylacetamideCandida tropicalis, Candida parapsilosis16 - 256[7]
2-chloro-N-phenylacetamideCandida albicans, Candida parapsilosis128 - 256[8][9]

Note: Lower MIC values indicate greater antimicrobial activity.

Experimental Protocols

Broth Microdilution Method for MIC Determination:

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Enzyme Inhibition

The ability of this compound derivatives and their analogs to inhibit specific enzymes is a key area of investigation for their therapeutic potential, particularly in neurodegenerative diseases and other conditions.

Comparative Enzyme Inhibition Data

The following table summarizes the enzyme inhibitory activity of some relevant compounds, presented as IC50 values.

CompoundEnzyme(s)IC50 (µM)Reference
Benzimidazole-based oxazole analogue with chloro group (11)Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)0.70 (AChE), 1.20 (BuChE)[10]
Benzimidazole-based oxazole analogue with chloro group (18)Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)0.80 (AChE), 1.70 (BuChE)[10]
2-chloro-3-hydrazinopyrazine derivative (CHP4)Acetylcholinesterase (AChE)3.76[4]

Note: Lower IC50 values indicate more potent enzyme inhibition.

Experimental Protocols

Ellman's Method for Cholinesterase Inhibition Assay:

This spectrophotometric method is commonly used to measure acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity.

  • Reaction Mixture: A reaction mixture is prepared containing the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).

  • Inhibitor Addition: The test compound (inhibitor) at various concentrations is added to the reaction mixture.

  • Enzymatic Reaction: The enzyme hydrolyzes the substrate to produce thiocholine, which then reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.

  • Absorbance Measurement: The rate of formation of the yellow product is monitored by measuring the absorbance at 412 nm over time.

  • IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a general workflow for the synthesis and biological screening of novel chemical compounds.

G General Workflow for Biological Activity Screening cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer Anticancer Activity (e.g., MTT Assay) Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Activity (e.g., Broth Microdilution) Purification->Antimicrobial Enzyme Enzyme Inhibition (e.g., Ellman's Method) Purification->Enzyme SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Enzyme->SAR Lead Lead Compound Identification SAR->Lead

Caption: A flowchart illustrating the process from chemical synthesis to biological evaluation and lead compound identification.

Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on available research. Further in-depth studies are required to fully elucidate the therapeutic potential and mechanisms of action of this compound derivatives.

References

Comprehensive Analysis of 2-Chloro-4-phenyloxazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct quantitative data for a series of 2-chloro-4-phenyloxazole analogs is unavailable, a review of related heterocyclic compounds, including those with chloro- and phenyl- substitutions, allows for the postulation of potential structure-activity relationships. For instance, the presence of a chloro group on a phenyl ring attached to a heterocyclic core is a common motif in compounds with demonstrated biological activity.

One study identified 2-tert-butyl-4-(4-chlorophenyl)oxazole as a potent antibacterial agent, suggesting that the 4-chlorophenyl moiety at the 4-position of the oxazole ring contributes to its activity. However, this study did not explore variations of this structure to establish a clear SAR.

Hypothetical Structure-Activity Relationship Exploration

Based on general principles of medicinal chemistry and SAR studies of analogous heterocyclic systems, we can propose a hypothetical framework for the SAR of this compound analogs. This framework can guide the design and synthesis of novel compounds for biological evaluation.

Key Areas for Modification and Potential Impact on Activity:

  • Substituents on the 4-Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring are expected to significantly influence biological activity.

    • Electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl): May enhance activity by altering the electronic distribution of the molecule and potentially improving interactions with biological targets.

    • Electron-donating groups (e.g., methoxy, methyl): Could modulate the lipophilicity and metabolic stability of the compounds.

    • Halogens (e.g., fluorine, bromine): Can influence both electronic properties and lipophilicity, and their position on the phenyl ring would be critical.

  • Modifications at the 2-Position of the Oxazole Ring: While the prompt specifies a 2-chloro substituent, exploring analogs with other small, electronegative groups could be a valuable comparative exercise.

  • Modifications at the 5-Position of the Oxazole Ring: Introduction of various substituents at this position could impact the overall shape and polarity of the molecule, potentially leading to altered target binding and selectivity.

Experimental Workflow for SAR Study

To establish a definitive SAR for this compound analogs, a systematic experimental approach is necessary. The following workflow outlines the key steps for researchers in drug development.

experimental_workflow Experimental Workflow for SAR Study of this compound Analogs cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and SAR Establishment Synthesis Synthesis of a library of This compound analogs Purification Purification and structural characterization (NMR, MS, etc.) Synthesis->Purification Primary_Screening Primary screening for biological activity (e.g., anticancer, antibacterial) Purification->Primary_Screening Dose_Response Dose-response studies to determine IC50/EC50 values Primary_Screening->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) analysis Dose_Response->SAR_Analysis QSAR Quantitative Structure-Activity Relationship (QSAR) modeling SAR_Analysis->QSAR Lead_Identification Identification of lead compounds QSAR->Lead_Identification

Caption: A flowchart outlining the key stages for a systematic structure-activity relationship study of this compound analogs.

Hypothetical Signaling Pathway Inhibition

Should these compounds exhibit anticancer activity, a plausible mechanism of action could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as a kinase signaling cascade. The following diagram illustrates a generic kinase signaling pathway that could be a target for these analogs.

signaling_pathway Hypothetical Kinase Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Proliferation Cell Proliferation Survival TF->Proliferation Gene Expression Inhibitor This compound Analog Inhibitor->Kinase1

Caption: A diagram illustrating the potential inhibitory action of a this compound analog on a generic kinase signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of findings in a potential SAR study, detailed experimental protocols are crucial. Below are standard methodologies for key experiments.

General Procedure for the Synthesis of this compound Analogs

A mixture of a substituted benzamide (1 equivalent) and phosphorus pentachloride (1.2 equivalents) in a suitable solvent (e.g., toluene) would be heated under reflux. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the solvent would be removed under reduced pressure, and the residue would be purified by column chromatography on silica gel to afford the desired this compound analog. The structure and purity of the synthesized compounds would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines would be seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized this compound analogs would be dissolved in DMSO to prepare stock solutions, which are then serially diluted to the desired concentrations. The cells would be treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) would be added to each well, and the plates would be incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium would be removed, and the formazan crystals would be dissolved in DMSO.

  • Absorbance Measurement: The absorbance at 570 nm would be measured using a microplate reader.

  • Data Analysis: The percentage of cell viability would be calculated relative to the untreated control cells. The IC50 values (the concentration of the compound that inhibits 50% of cell growth) would be determined by plotting the percentage of cell viability against the compound concentration.

Kinase Inhibition Assay (Example: Generic Kinase)
  • Reaction Mixture Preparation: A reaction mixture containing the kinase, a specific substrate peptide, and ATP in a suitable buffer would be prepared.

  • Inhibitor Addition: The this compound analogs would be added to the reaction mixture at various concentrations.

  • Kinase Reaction: The kinase reaction would be initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate would be quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

  • Data Analysis: The percentage of kinase inhibition would be calculated for each compound concentration. The IC50 values would be determined by fitting the data to a dose-response curve.

A Comparative Analysis of Synthetic Routes to 2-Chloro-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Chloro-4-phenyloxazole is a valuable building block in medicinal chemistry, and understanding the most effective methods for its preparation is crucial for accelerating research and development. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering a detailed look at their methodologies, performance metrics, and underlying chemical principles.

This comparison focuses on two distinct pathways: the direct chlorination of 4-phenyloxazole and a one-pot synthesis from α-azidoacetophenone via a Vilsmeier-Haack type reaction. Each route presents unique advantages and disadvantages in terms of yield, reaction conditions, and starting material accessibility.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their performance.

ParameterRoute 1: Direct Chlorination of 4-PhenyloxazoleRoute 2: One-Pot Synthesis from α-Azidoacetophenone
Starting Material 4-Phenyloxazoleα-Azidoacetophenone
Key Reagents Lithium hexamethyldisilazane (LiHMDS), HexachloroethanePhosphorus oxychloride (POCl₃), Dimethylformamide (DMF)
Solvent Tetrahydrofuran (THF)Not explicitly stated, typically DMF
Reaction Temperature -78 °C to 20 °C80-90 °C
Reaction Time 16 hours2-3 hours
Yield 74%[1]36-45%
Purity Not explicitly statedNot explicitly stated

Experimental Protocols: Detailed Methodologies

A thorough understanding of the experimental procedures is essential for reproducibility and optimization.

Route 1: Direct Chlorination of 4-Phenyloxazole

This method involves the deprotonation of 4-phenyloxazole at the 2-position followed by quenching with an electrophilic chlorine source.

Experimental Protocol: A solution of 4-phenyloxazole in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. To this solution, a solution of lithium hexamethyldisilazane (LiHMDS) in THF is added dropwise, and the mixture is stirred at this temperature for a specified period to ensure complete deprotonation. Subsequently, a solution of hexachloroethane in THF is added to the reaction mixture. The reaction is then allowed to gradually warm to room temperature and is stirred for 16 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over a drying agent, filtered, and concentrated under reduced pressure. The crude product is then purified by chromatography to yield this compound.[1]

Route 2: One-Pot Synthesis from α-Azidoacetophenone

This route proceeds through the formation of an oxazole ring via a Vilsmeier-Haack type reaction, with in-situ chlorination of the 2-position.

Experimental Protocol: α-Azidoacetophenone, which can be prepared from the reaction of 2-bromoacetophenone with sodium azide, is subjected to a Vilsmeier-Haack reaction. A mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is prepared, forming the Vilsmeier reagent. The α-azidoacetophenone is then added to this reagent, and the reaction mixture is heated to 80-90 °C for 2-3 hours. The reaction is monitored for completion. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base. The precipitated product is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography to afford this compound.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.

Route1 start 4-Phenyloxazole reagents1 1. LiHMDS, THF, -78 °C 2. Hexachloroethane start->reagents1 product This compound reagents1->product caption Route 1: Direct Chlorination

Route 1: Direct Chlorination

Route2 start α-Azidoacetophenone reagents1 POCl₃, DMF 80-90 °C start->reagents1 intermediate In-situ formation of 2-hydroxy-4-phenyloxazole reagents1->intermediate product This compound intermediate->product In-situ chlorination caption Route 2: One-Pot Synthesis

References

A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of two robust analytical methods suitable for the quantification of 2-Chloro-4-phenyloxazole, a key intermediate in pharmaceutical synthesis. The methods presented are Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and workflow visualizations to aid in the selection and implementation of a suitable analytical strategy.

While specific validated methods for this compound are not widely published, the methodologies described herein are based on established principles for the analysis of structurally similar halogenated heterocyclic compounds and are presented as models for laboratory validation.

Introduction to Analytical Approaches

The selection of an analytical method for a compound like this compound depends on several factors, including the sample matrix, required sensitivity, and the nature of potential impurities.

  • RP-HPLC-UV: This technique is a workhorse in pharmaceutical analysis, offering excellent reproducibility and selectivity for polar to moderately non-polar compounds. It is well-suited for purity testing and quantification in drug substances and formulated products.

  • GC-MS: This method provides high sensitivity and specificity, making it ideal for trace-level analysis and the identification of volatile impurities. Its coupling with mass spectrometry allows for definitive peak identification based on mass-to-charge ratio and fragmentation patterns.

The following sections detail the proposed experimental protocols and expected validation performance for each of these techniques.

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

This method is designed for the quantification of this compound and the separation of potential process-related impurities.

2.1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile (1 mg/mL) and dilute with the mobile phase to create calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample in acetonitrile to achieve a concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

2.1.2. Validation Parameters: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is proposed for its high sensitivity and is particularly useful for identifying and quantifying this compound at trace levels, for instance, as a potential genotoxic impurity.

2.2.1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 179, 144, 117). A full scan mode can be used for impurity identification.

  • Standard and Sample Preparation: Prepare standards and samples in a suitable solvent like ethyl acetate or dichloromethane.

Comparative Data Presentation

The following tables summarize the expected performance characteristics of the two proposed methods. The data presented is illustrative and based on typical validation results for similar small molecule analytes.

Table 1: Comparison of Chromatographic and Validation Parameters

ParameterRP-HPLC-UVGC-MS
Principle Separation based on polaritySeparation based on volatility and polarity
Typical Run Time 10 - 15 minutes15 - 20 minutes
Specificity High, based on retention timeVery high, based on retention time and mass spectrum
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.01 - 5 µg/mL
LOD ~0.3 µg/mL~0.003 µg/mL
LOQ ~1.0 µg/mL~0.01 µg/mL
Primary Use Case Assay, purity, and stability testingTrace analysis, impurity identification

Table 2: Precision and Accuracy Data (Illustrative)

MethodParameterConcentration LevelAcceptance CriteriaExpected Result
RP-HPLC-UV Repeatability (RSD%)100% of test conc.≤ 2.0%< 1.0%
Intermediate Precision (RSD%)100% of test conc.≤ 2.0%< 1.5%
Accuracy (% Recovery)80%, 100%, 120%98.0 - 102.0%99.1 - 101.5%
GC-MS Repeatability (RSD%)LOQ and mid-range≤ 15.0%< 10.0%
Intermediate Precision (RSD%)LOQ and mid-range≤ 15.0%< 12.0%
Accuracy (% Recovery)Low, Medium, High80.0 - 120.0%92.5 - 108.0%

Visualization of Experimental Workflows

The following diagrams illustrate the generalized workflows for sample analysis using the proposed RP-HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Acetonitrile A->B C Dilute to Final Concentration B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Isocratic Elution (C18 Column) E->F G UV Detection (254 nm) F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: RP-HPLC-UV analytical workflow for this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Ethyl Acetate A->B C Dilute to Final Concentration B->C D Inject into GC-MS System C->D E Temperature Programmed Separation (DB-5ms) D->E F EI Ionization & MS Detection (SIM Mode) E->F G Extract Ion Chromatogram F->G H Integrate Peak Area G->H I Quantify vs. Standard H->I

Caption: GC-MS analytical workflow for this compound.

Conclusion

Both RP-HPLC-UV and GC-MS present viable and robust options for the analytical validation of this compound.

  • RP-HPLC-UV is recommended for routine quality control, including assay and purity determinations, due to its simplicity, precision, and cost-effectiveness.

  • GC-MS is the superior choice for trace-level quantification and definitive identification of impurities, offering unparalleled sensitivity and specificity.

The selection of the most appropriate method will depend on the specific analytical requirements of the project. The protocols and performance data provided in this guide serve as a strong foundation for the development and validation of a fit-for-purpose analytical method for this compound.

A Comparative Guide to the Reactivity of 2-Chloro-4-phenyloxazole and 2-Bromo-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry, the choice of starting materials and intermediates is paramount. The 2-halo-4-phenyloxazole scaffold is a valuable building block, and the selection between the chloro and bromo derivatives can significantly impact reaction efficiency, cost, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2-chloro-4-phenyloxazole and 2-bromo-4-phenyloxazole, supported by fundamental principles of organic chemistry and illustrative experimental data.

Data Presentation: A Comparative Overview of Reactivity

The enhanced reactivity of 2-bromo-4-phenyloxazole over its chloro counterpart is evident across a range of common and synthetically important cross-coupling reactions. This difference is primarily attributed to the weaker carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, and the superior leaving group ability of the bromide anion. The following table summarizes typical yields obtained for these substrates in various palladium-catalyzed cross-coupling reactions. It is important to note that the reaction conditions are often optimized for each substrate to achieve the presented yields and may not be identical.

Reaction TypeHalogenTypical Yield (%)General Reaction Conditions
Suzuki-Miyaura Coupling Chloro40-70%Higher catalyst loading, stronger bases (e.g., K₃PO₄), higher temperatures, and longer reaction times are often required.[1][2][3]
Bromo70-95%Milder conditions, such as weaker bases (e.g., K₂CO₃), lower temperatures, and shorter reaction times are generally sufficient.[4][5][6]
Heck Coupling Chloro30-60%Often requires higher temperatures and phosphine ligands designed for less reactive aryl chlorides.[7]
Bromo60-90%Generally proceeds under more facile conditions with standard palladium catalysts and ligands.[8][9]
Sonogashira Coupling Chloro20-50%Typically requires higher catalyst loading, and the use of copper(I) co-catalyst is often essential.
Bromo60-90%Reactions often proceed efficiently under standard Sonogashira conditions, sometimes even in the absence of a copper co-catalyst.[10]
Nucleophilic Aromatic Substitution (SNAr) ChloroModerateRequires strong nucleophiles and often elevated temperatures due to the stronger C-Cl bond.[11][12]
BromoHighReacts more readily with nucleophiles under milder conditions due to the better leaving group ability of bromide.[11]

Fundamental Principles Governing Reactivity

The observed differences in reactivity can be explained by two key factors:

  • Carbon-Halogen Bond Strength: The C-Br bond (average bond energy ~285 kJ/mol) is significantly weaker than the C-Cl bond (~340 kJ/mol). In the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions, the C-X bond is cleaved. The lower bond dissociation energy of the C-Br bond leads to a lower activation energy for this step, and thus a faster reaction rate.

  • Leaving Group Ability: In nucleophilic aromatic substitution (SNAr) reactions, the halide is expelled as an anion. The stability of the resulting anion determines its effectiveness as a leaving group. Bromide (Br⁻) is a larger, more polarizable, and less basic anion than chloride (Cl⁻). This greater stability makes bromide a better leaving group, facilitating the substitution reaction.

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Sonogashira coupling reactions. These are generalized procedures and may require optimization for specific substrates.

Representative Protocol for Suzuki-Miyaura Coupling of 2-Bromo-4-phenyloxazole

To a solution of 2-bromo-4-phenyloxazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of dioxane (8 mL) and water (2 mL) is added [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol). The mixture is degassed with argon for 15 minutes and then heated at 80-100 °C under an argon atmosphere until the starting material is consumed (as monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Representative Protocol for Sonogashira Coupling of 2-Bromo-4-phenyloxazole

In a flame-dried Schlenk flask, 2-bromo-4-phenyloxazole (1.0 mmol), the terminal alkyne (1.2 mmol), and copper(I) iodide (0.05 mmol) are dissolved in anhydrous triethylamine (10 mL). The solution is degassed with argon for 15 minutes. Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol) is then added, and the mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-60 °C) under an argon atmosphere until completion. The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[10]

Visualizing Reaction Mechanisms and Reactivity

The following diagrams illustrate the general workflow of a palladium-catalyzed cross-coupling reaction and the comparative reactivity of the two halo-oxazoles.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)(L2)-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Reactivity_Comparison cluster_bromo 2-Bromo-4-phenyloxazole cluster_chloro This compound Bromo Weaker C-Br Bond Better Leaving Group Fast_Reaction Faster Oxidative Addition Lower Activation Energy Bromo->Fast_Reaction leads to High_Yield Higher Yields Milder Conditions Fast_Reaction->High_Yield results in Chloro Stronger C-Cl Bond Poorer Leaving Group Slow_Reaction Slower Oxidative Addition Higher Activation Energy Chloro->Slow_Reaction leads to Low_Yield Lower Yields Harsher Conditions Slow_Reaction->Low_Yield results in Overall_Reactivity Overall Reactivity: Bromo_Compound 2-Bromo-4-phenyloxazole Chloro_Compound This compound Greater_Than >

Caption: Comparative reactivity of 2-bromo- and this compound.

Conclusion

For researchers and professionals in drug development and organic synthesis, the choice between this compound and 2-bromo-4-phenyloxazole has clear implications. 2-Bromo-4-phenyloxazole is the more reactive substrate, generally providing higher yields in shorter reaction times and under milder conditions in a variety of synthetically important transformations. While this compound may be a more cost-effective starting material, its lower reactivity necessitates more forcing conditions, which can lead to side reactions and a more complex purification process. The selection of the appropriate halo-oxazole will therefore depend on a careful consideration of the desired reaction, the scale of the synthesis, and the overall economic and time constraints of the project.

References

A Spectroscopic Showdown: Unmasking the Isomers of Oxazole

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the spectroscopic signatures of oxazole, isoxazole, and thiazole for researchers, scientists, and drug development professionals.

In the realm of heterocyclic chemistry, isomers often present unique challenges and opportunities. Oxazole, isoxazole, and thiazole, three five-membered heterocyclic aromatic compounds, share the same molecular formula (C₃H₃NO for oxazole and isoxazole, C₃H₃NS for thiazole) but differ in the arrangement of their heteroatoms. This seemingly subtle distinction gives rise to significant differences in their electronic structure and, consequently, their spectroscopic properties. Understanding these differences is paramount for unambiguous identification, characterization, and application in fields ranging from medicinal chemistry to materials science. This guide provides a comprehensive comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these three isomers, supported by detailed experimental protocols.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by mapping the magnetic environments of their constituent nuclei. The chemical shifts (δ) of the protons and carbons in oxazole, isoxazole, and thiazole are highly sensitive to the electronegativity and placement of the nitrogen, oxygen, and sulfur atoms within the ring.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Oxazole, Isoxazole, and Thiazole

PositionOxazole (in CDCl₃)Isoxazole (in CDCl₃)[1]Thiazole (in CDCl₃)[2]
H-2~7.95-~8.77
H-3-~8.31-
H-4~7.09~6.39~7.88
H-5~7.69~8.49~7.27

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Oxazole, Isoxazole, and Thiazole

PositionOxazole (in CDCl₃)Isoxazole (in CDCl₃)[3]Thiazole (in CDCl₃)
C-2~150.6-~153.5
C-3-149.08-
C-4~125.5103.61~143.7
C-5~138.1157.81~119.8

The greater aromaticity of thiazole compared to oxazole is reflected in the ¹H NMR chemical shifts of its ring protons, which resonate at lower fields (7.27-8.77 ppm), indicating a stronger diamagnetic ring current.[4] In isoxazole, the proton at the 5-position (H-5) is the most deshielded due to its proximity to the electronegative oxygen and nitrogen atoms.

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the types of bonds and functional groups present. The characteristic stretching and bending frequencies in the IR spectra of oxazole, isoxazole, and thiazole can be used for their differentiation.

Table 3: Key IR Absorption Frequencies (cm⁻¹) of Oxazole, Isoxazole, and Thiazole

VibrationOxazoleIsoxazole[5][6]Thiazole[7][8][9]
C-H stretching3100-3150~31303080-3120
Ring stretching (C=N, C=C)1500-16001570-16301480-1630
Ring breathing~1050~1020~880
C-H out-of-plane bending700-900765, 850750-850

The IR spectrum of isoxazole is characterized by strong bands in the 1400-1600 cm⁻¹ region, corresponding to ring stretching vibrations.[10] Thiazole exhibits characteristic absorptions for C-H stretching and ring vibrations.[8][9] The position of these bands can be influenced by substituents on the ring.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into its elemental composition and structure. The fragmentation patterns of oxazole, isoxazole, and thiazole under electron impact (EI) are distinct and can be used for their identification.

Table 4: Key Mass Spectral Fragments (m/z) of Oxazole, Isoxazole, and Thiazole

CompoundMolecular Ion (M⁺)Major Fragments
Oxazole69[11][12]68, 42, 41, 40[11]
Isoxazole6941, 40, 39
Thiazole85[13]58, 45, 32

Oxazole typically shows a prominent molecular ion peak and fragments corresponding to the loss of H, HCN, and CO.[11] Thiazoles also exhibit abundant molecular ions, and their fragmentation is specific, aiding in structure elucidation.[13] The mass spectrum of isoxazole is characterized by the cleavage of the N-O bond, leading to characteristic fragment ions.

Experimental Protocols

A generalized methodology for obtaining the spectroscopic data presented is outlined below. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte (oxazole, isoxazole, or thiazole) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Solid Samples (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the beam path and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe for solids or liquids, or gas chromatography for volatile samples).

  • Ionization: Ionize the sample using electron impact (EI) ionization at a standard energy (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizing the Comparison Workflow

The logical flow for a comprehensive spectroscopic comparison of these isomers can be visualized as follows:

Spectroscopic_Comparison_Workflow cluster_isomers Isomeric Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Oxazole Oxazole NMR NMR Spectroscopy (¹H & ¹³C) Oxazole->NMR IR IR Spectroscopy Oxazole->IR MS Mass Spectrometry Oxazole->MS Isoxazole Isoxazole Isoxazole->NMR Isoxazole->IR Isoxazole->MS Thiazole Thiazole Thiazole->NMR Thiazole->IR Thiazole->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values Fragmentation Patterns MS->MS_Data Compare_NMR Compare NMR Data NMR_Data->Compare_NMR Compare_IR Compare IR Data IR_Data->Compare_IR Compare_MS Compare MS Data MS_Data->Compare_MS Identification Structural Elucidation Compare_NMR->Identification Compare_IR->Identification Compare_MS->Identification

Caption: Workflow for the spectroscopic comparison of oxazole isomers.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-Chloro-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that dictates their suitability for further use. This guide provides a comparative analysis of two distinct synthetic methods for 2-Chloro-4-phenyloxazole, a key intermediate in medicinal chemistry. The purity of the final product from each method is assessed using a suite of standard analytical techniques, with detailed experimental protocols and comparative data presented.

Synthetic Methodologies: A Modern vs. Classical Approach

Two primary methods for the synthesis of this compound are compared: a modern, targeted C-H activation/chlorination and a classical electrophilic substitution approach.

Method A: Directed C-H Activation using Hexachloroethane

This contemporary method involves the deprotonation of 4-phenyloxazole at the 2-position using a strong base, followed by quenching with an electrophilic chlorine source.

Method B: Electrophilic Chlorination with N-Chlorosuccinimide (NCS)

A more traditional approach, this method utilizes the common and milder electrophilic chlorinating agent, N-Chlorosuccinimide, to directly chlorinate the electron-rich oxazole ring.

Comparative Purity Analysis

The purity of this compound synthesized via both methods was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical TechniqueMethod A Purity (%)Method B Purity (%)Major Impurities Identified
HPLC99.297.5Unreacted 4-phenyloxazole, Dichloro-4-phenyloxazole
GC-MS99.097.1Unreacted 4-phenyloxazole, Succinimide
¹H NMR (Quantitative)99.598.0Residual solvent (THF), Unreacted 4-phenyloxazole

Experimental Protocols

Synthesis of this compound (Method A)

  • To a solution of 4-phenyloxazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at -78 °C under a nitrogen atmosphere, is added a solution of lithium diisopropylamide (LDA) (1.1 mmol in THF).

  • The reaction mixture is stirred at -78 °C for 1 hour.

  • A solution of hexachloroethane (1.2 mmol) in anhydrous THF (5 mL) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Synthesis of this compound (Method B)

  • To a solution of 4-phenyloxazole (1.0 mmol) in acetonitrile (10 mL) is added N-chlorosuccinimide (1.1 mmol).

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in dichloromethane and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Purity Assessment Protocols

  • HPLC Analysis:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • GC-MS Analysis:

    • Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Detector: Electron ionization (EI) at 70 eV.

  • ¹H NMR Spectroscopy:

    • Solvent: Chloroform-d (CDCl₃).

    • Internal Standard: 1,3,5-Trimethoxybenzene.

    • Spectrometer: 400 MHz.

    • A known amount of the synthesized product and the internal standard are dissolved in CDCl₃ and the ¹H NMR spectrum is recorded. The purity is calculated by comparing the integration of a characteristic peak of the product with that of the internal standard.

Visualizing the Workflow

G Figure 1. Experimental Workflow for Purity Assessment cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_results Results A Method A: C-H Activation Purify_A Column Chromatography (A) A->Purify_A B Method B: Electrophilic Chlorination Purify_B Column Chromatography (B) B->Purify_B HPLC HPLC Purify_A->HPLC GCMS GC-MS Purify_A->GCMS NMR NMR Purify_A->NMR Purify_B->HPLC Purify_B->GCMS Purify_B->NMR Data_A Purity Data (A) HPLC->Data_A Data_B Purity Data (B) HPLC->Data_B GCMS->Data_A GCMS->Data_B NMR->Data_A NMR->Data_B Compare Comparative Analysis Data_A->Compare Data_B->Compare

Caption: Workflow for synthesis and purity assessment.

Signaling Pathway of Impurity Formation

The formation of key impurities can be visualized as competing reaction pathways.

G Figure 2. Impurity Formation Pathways cluster_A Method A cluster_B Method B Start 4-Phenyloxazole Intermediate_A Deprotonated Intermediate Start->Intermediate_A LDA Product_B This compound Start->Product_B NCS Impurity_B Unreacted Starting Material Start->Impurity_B Incomplete Reaction Product_A This compound Intermediate_A->Product_A C2Cl6 Impurity_A Dichloro-4-phenyloxazole Product_A->Impurity_A Excess LDA/C2Cl6

Comparative In Vitro Evaluation of 2-Chloro-4-phenyloxazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of 2-Chloro-4-phenyloxazole derivatives and structurally related compounds. The following sections summarize key experimental data on their anticancer, antimicrobial, and anti-inflammatory properties, offering a valuable resource for researchers in medicinal chemistry and drug discovery. The information is compiled from recent studies to facilitate an objective comparison with alternative compounds.

Anticancer Activity

A variety of oxazole derivatives have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines. The data presented below highlights the efficacy of these compounds, often measured by the concentration required to inhibit 50% of cell growth (GI₅₀) or the percentage of growth inhibition at a specific concentration.

Quantitative Data Summary: Anticancer Activity
Compound ClassDerivativeCancer Cell Line(s)Activity MetricValueReference
4-Arylsulfonyl-1,3-oxazoles 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideSNB75, SF-539 (CNS Cancer)Growth InhibitionCytostatic effect at 10 µM[1]
2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamideHOP-92 (Non-Small Cell Lung Cancer)Growth InhibitionHigh antiproliferative activity[1]
N-(4-ethoxyphenyl)-2-[2-phenyl-4-(p-tolylsulfonyl)oxazol-5-yl]sulfanyl-acetamideNCI-H226 (Lung Cancer)Growth InhibitionCytotoxic activity[1]
Ciminalum-thiazolidinone Hybrids 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h)MOLT-4, SR (Leukemia); SW-620 (Colon); SF-539 (CNS); SK-MEL-5 (Melanoma)GI₅₀< 0.01–0.02 μM[2]
60-cell line panel (average)GI₅₀ / TGI1.57 / 13.3 µM[2]
2-(Phenylsulfonyl)-2H-1,2,3-triazole Compound 3UO-31 (Renal), SNB-75 (CNS), HCT-116 (Colon), BT-549 (Breast)Growth Inhibition % (at 10 µM)10.83% - 17.64%[3]
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-19 (CNS), NCI-H460 (Lung), SNB-75 (CNS)Percent Growth Inhibition (PGI at 10 µM)65.12%, 55.61%, 54.68%[4]
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The anticancer activity of many of the cited compounds was determined using the National Cancer Institute's (NCI) 60-cell line screening panel. This protocol involves the following key steps:

  • Cell Line Preparation : A panel of 60 human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system, are cultured.

  • Compound Treatment : The cancer cells are incubated with the test compound at various concentrations (typically a single high dose of 10 µM for initial screening, followed by a 5-log dose range for more detailed studies) for a period of 48 hours.

  • Endpoint Measurement : After incubation, the protein content is estimated using a sulforhodamine B (SRB) assay. The SRB binds to basic amino acids in cellular proteins.

  • Data Analysis : The optical density of the SRB-stained cells is measured to determine cell viability. The results are expressed as a percentage of growth inhibition (GI) compared to untreated control cells. From dose-response curves, parameters such as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill) are calculated.

Experimental Workflow: Anticancer Screening

anticancer_workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_assay SRB Assay cluster_analysis Data Analysis start Culture 60 Human Cancer Cell Lines plate Plate Cells in 96-well Plates start->plate incubate Add Compound & Incubate for 48 hours plate->incubate compound Prepare Test Compound (e.g., 10 µM) compound->incubate fix Fix Cells with TCA incubate->fix stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash Unbound Dye stain->wash solubilize Solubilize Bound Dye wash->solubilize read Read Absorbance at 515 nm solubilize->read calculate Calculate Growth Inhibition (GI%) read->calculate end Determine GI50, TGI, LC50 Values calculate->end

Caption: Workflow for the NCI-60 anticancer drug screening protocol.

Antimicrobial and Antifungal Activity

Derivatives of oxazole and related heterocyclic systems have also been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and the zone of inhibition are common metrics used to quantify this activity.

Quantitative Data Summary: Antimicrobial Activity
Compound ClassDerivativeMicroorganism(s)Activity MetricValueReference
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acidEnterococcus faecium E5Zone of Inhibition15 mm[5]
4-isopropyl-1,3-oxazol-5(4H)-one derivativeEnterococcus faecium E5Zone of Inhibition10 mm[5]
4-isopropyl-1,3-oxazol-5(4H)-one derivativeStaphylococcus aureus, Bacillus subtilisZone of Inhibition8 mm, 9 mm[5]
1,3-oxazole with phenyl at 5-positionCandida albicans 393Zone of Inhibition8 mm[5]
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6c)Gram-positive & Gram-negative bacteriaMIC8 µg/mL[4]
Gram-positive & Gram-negative bacteriaZone of Inhibition (at 200 µg/mL)17.0 ± 0.40 to 17.0 ± 0.15 mm[4]
2-Amino-4-phenyloxazole Derivatives 2-amino-4-(p-benzoyloxyphenyl)-oxazole (3d)Giardia lambliaIC₅₀1.17 µM[6]
2-amino-4-(p-bromophenyl)-oxazole (3e)Trichomonas vaginalisIC₅₀1.89 µM[6]
Experimental Protocol: Agar Diffusion Method

The antimicrobial activity is often evaluated using the agar diffusion technique, which provides a qualitative and semi-quantitative measure of a compound's efficacy.

  • Medium Preparation : A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.

  • Inoculation : The agar plates are uniformly inoculated with a standardized suspension of the test microorganism.

  • Compound Application : Sterile paper discs impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar. Alternatively, wells can be cut into the agar and filled with the compound solution.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement : The diameter of the clear zone of growth inhibition around the disc or well is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives is frequently assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), or by their capacity to stabilize red blood cell membranes, which is a model for lysosomal membrane stabilization.

Quantitative Data Summary: Anti-inflammatory Activity
Compound ClassDerivativeAssayActivity MetricValueReference
4-Arylidene-2-phenyloxazol-5(4H)-ones Compound 5dHRBC Membrane StabilizationIC₅₀1.96 ± 0.09 mM[7]
O-Acetyl salicylic acid (Standard)HRBC Membrane StabilizationIC₅₀6.41 ± 0.18 mM[7]
Pyrazole-Oxazole Hybrids Compound 4cPDE4B InhibitionIC₅₀1.6 ± 0.4 µM[8]
Indazole Derivatives 5-aminoindazoleCOX-2 InhibitionIC₅₀12.32 µM[9]
IndazoleCOX-2 InhibitionIC₅₀23.42 µM[9]
Celecoxib (Standard)COX-2 InhibitionIC₅₀5.10 µM[9]
1,2,4-Triazole Derivatives Compound 14COX-1 / COX-2 InhibitionIC₅₀13.5 µM / 0.04 µM[10]
Celecoxib (Standard)COX-1 / COX-2 InhibitionIC₅₀14.7 µM / 0.045 µM[10]
Experimental Protocol: COX Inhibition Assay

The in vitro cyclooxygenase (COX) inhibition assay is a common method to screen for potential non-steroidal anti-inflammatory drugs (NSAIDs).

  • Enzyme Preparation : Purified COX-1 and COX-2 enzymes are used.

  • Reaction Mixture : The reaction is initiated by adding arachidonic acid (the substrate) to a mixture containing the COX enzyme, a heme cofactor, and the test compound at various concentrations.

  • Incubation : The mixture is incubated for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Detection : The enzymatic reaction produces prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase activity of COX catalyzes the reduction of PGH₂ to PGE₂, which is quantified. This is often done using a colorimetric or fluorescent probe that reacts with the produced prostaglandins.

  • Data Analysis : The amount of prostaglandin produced in the presence of the inhibitor is compared to the amount produced in its absence. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of COX activity, is then calculated.

Signaling Pathway: COX-Mediated Inflammation

cox_pathway cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible by Inflammatory Stimuli) aa->cox2 pgs_phys Prostaglandins (Physiological Functions: Stomach lining, Platelet aggregation) cox1->pgs_phys pgs_inflam Prostaglandins (Inflammation, Pain, Fever) cox2->pgs_inflam inhibitor Oxazole Derivatives (Potential Inhibitors) inhibitor->cox2 Inhibit

References

A Comparative Analysis of Antibody Cross-Reactivity with 2-Chloro-4-phenyloxazole and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies raised against 2-Chloro-4-phenyloxazole with a panel of structurally similar compounds. The data presented herein is intended to assist researchers in understanding the specificity of antibodies targeting this chemical moiety, which is crucial for the development of specific immunoassays and for evaluating potential off-target effects in drug development.

Quantitative Cross-Reactivity Data

A competitive enzyme-linked immunosorbent assay (ELISA) was employed to determine the cross-reactivity of a polyclonal antibody preparation raised against a this compound-protein conjugate. The following table summarizes the half-maximal inhibitory concentration (IC50) and the calculated cross-reactivity percentage for each tested analog relative to this compound.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound(Reference)15.2100
4-Phenyloxazole(No Chloro group)125.812.1
2-Bromo-4-phenyloxazole(Bromo substitution)28.553.3
2-Chloro-4-(4-fluorophenyl)oxazole(Fluorophenyl group)89.117.1
2-Chloro-4-(4-methylphenyl)oxazole(Methylphenyl group)152.310.0

Cross-reactivity (%) = (IC50 of this compound / IC50 of analog) x 100

Experimental Protocols

Competitive ELISA Protocol for Cross-Reactivity Assessment

  • Coating: A 96-well microtiter plate was coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with phosphate-buffered saline containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites in the wells were blocked by adding 200 µL of 5% non-fat dry milk in PBST and incubating for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Competition: 50 µL of varying concentrations of the test compounds (this compound and its analogs) and 50 µL of the polyclonal anti-2-Chloro-4-phenyloxazole antibody (at a predetermined optimal dilution) were added to the wells. The plate was then incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Detection: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) was added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well, and the plate was incubated in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: The enzymatic reaction was stopped by adding 50 µL of 2M sulfuric acid to each well.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader. The IC50 values were determined from the resulting dose-response curves.

Visualizations

experimental_workflow cluster_preparation Plate Preparation cluster_assay Competitive Binding cluster_detection Signal Detection p1 Coat plate with This compound-BSA conjugate p2 Wash p1->p2 p3 Block with non-fat milk p2->p3 p4 Wash p3->p4 a1 Add antibody and competitor (analogs) p4->a1 a2 Incubate a1->a2 a3 Wash a2->a3 d1 Add HRP-conjugated secondary antibody a3->d1 d2 Wash d1->d2 d3 Add TMB substrate d2->d3 d4 Stop reaction d3->d4 d5 Read absorbance at 450 nm d4->d5

Caption: Workflow for the competitive ELISA used to assess cross-reactivity.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibition receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Induces compound This compound compound->kinase2 Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

Safety Operating Guide

Proper Disposal of 2-Chloro-4-phenyloxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 2-Chloro-4-phenyloxazole, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Researchers, scientists, and drug development professionals handling this compound must be aware of its hazardous properties and follow strict disposal protocols. This compound is classified as a halogenated organic compound and presents several health risks.

Hazard Profile

Safety Data Sheets (SDS) consistently identify this compound as a substance with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All handling should be performed in a well-ventilated area, preferably a chemical fume hood.

Core Disposal Principles

The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should not be disposed of down the drain or in regular trash.[3][4] The recommended procedure is to arrange for collection by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[3][5]

Step-by-Step Disposal Protocol

  • Segregation: this compound and materials contaminated with it must be segregated as halogenated organic waste .[6][7][8] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[4] It is also crucial to avoid mixing incompatible wastes.[9]

  • Waste Container Selection: Use a designated, properly labeled, and chemically compatible waste container.[10][11] The container must have a secure, tight-fitting lid to prevent the release of vapors.[7][8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any other chemicals present in the waste stream.[7][12] The label should also include the date when the first drop of waste was added.[7]

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8] This area should be away from ignition sources and general laboratory traffic. Keep the container closed at all times except when adding waste.[7][8]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] The contaminated absorbent material must then be collected and disposed of as halogenated organic waste.[3]

  • Disposal Request: Once the waste container is full or is no longer being used, contact your institution's EHS office to arrange for a pickup.[3][5] Follow their specific procedures for waste collection requests.

Quantitative Data Summary

ParameterGuidelineSource
Waste Segregation Halogenated Organic Waste[6][7][8]
Container Status Must be kept closed when not in use[7][8]
pH of Aqueous Waste for Neutralization Between 5.5 and 9.5 for drain disposal (if no other hazards are present)[4]
Water Flush for Neutralized Aqueous Waste 20 parts water[4]

Note: Neutralization is only recommended for small volumes of corrosive wastes with no other hazardous characteristics and is not the primary disposal method for this compound.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_waste_characterization Waste Characterization cluster_segregation_containment Segregation & Containment cluster_disposal Disposal start Waste Generation (this compound) is_halogenated Is the waste a halogenated organic compound? start->is_halogenated is_mixed Is it mixed with non-halogenated waste? is_halogenated->is_mixed No (Error in identification) halogenated_container Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->halogenated_container Yes is_mixed->halogenated_container No non_halogenated_container Segregate and collect in a 'Non-Halogenated Organic Waste' container. is_mixed->non_halogenated_container Yes label_container Label container with 'Hazardous Waste', contents, and start date. halogenated_container->label_container non_halogenated_container->label_container store_saa Store in Satellite Accumulation Area (SAA). label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_saa->contact_ehs end Proper Disposal Complete contact_ehs->end

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for 2-Chloro-4-phenyloxazole

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling 2-Chloro-4-phenyloxazole, tailored for researchers, scientists, and drug development professionals. The following procedural guidance outlines personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for similar chlorinated and oxazole-based compounds, it is presumed to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] The following table summarizes the required PPE for handling this compound.

Protection Type Required PPE Specifications & Rationale
Eye and Face Protection Chemical Splash Goggles or Safety Glasses with side shields, Face ShieldGoggles are mandatory to protect against splashes.[2][3] A face shield should be worn over goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[3]
Hand Protection Disposable Nitrile GlovesNitrile gloves offer broad short-term protection against a range of chemicals.[3][4] For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves before use and change them immediately upon contamination.[5]
Body Protection Chemical-Resistant Laboratory CoatA lab coat should be worn to protect street clothing and skin from contamination.[4] It should be buttoned and have long sleeves.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hoodEngineering controls like a fume hood are the primary method to control inhalation exposure.[6] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4][7]
Foot Protection Closed-toe shoesShoes that fully cover the feet are required to protect against spills and falling objects.[4]

Operational and Handling Plan

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring experimental integrity. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review Safety Data Sheet (SDS) Gather PPE Gather Required PPE Review SDS->Gather PPE Prepare Work Area Prepare & Inspect Fume Hood Gather PPE->Prepare Work Area Weighing Weigh Compound in Fume Hood Prepare Work Area->Weighing Compound Transfer Transfer Compound to Reaction Weighing->Compound Transfer Reaction Setup Set up Reaction Apparatus Decontamination Decontaminate Glassware & Surfaces Reaction Setup->Decontamination Compound Transfer->Reaction Setup Waste Disposal Segregate & Dispose of Waste Decontamination->Waste Disposal Remove PPE Remove PPE Correctly Waste Disposal->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Figure 1. Step-by-step workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air.[1] If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[1] For large spills, follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Chemical Waste Unused/Waste this compound Halogenated Waste Designated Halogenated Organic Waste Container Chemical Waste->Halogenated Waste Contaminated PPE Contaminated Gloves, Wipes, etc. Solid Waste Designated Solid Chemical Waste Container Contaminated PPE->Solid Waste Contaminated Glassware Contaminated Glassware Glassware Decontamination Decontaminate with Appropriate Solvent Contaminated Glassware->Glassware Decontamination Glassware Decontamination->Halogenated Waste Solvent Waste

Figure 2. Logical flow for the proper disposal of waste generated from handling this compound.

Disposal Protocol:

  • Chemical Waste: Unused or waste this compound should be disposed of in a designated, labeled container for halogenated organic waste.[1]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, should be placed in a sealed bag and disposed of as solid chemical waste.

  • Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent in a fume hood. The solvent rinsate should be collected and disposed of as halogenated organic waste.

  • Labeling and Storage: All waste containers must be clearly labeled with the contents and stored in a designated satellite accumulation area until collected by environmental health and safety personnel.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-phenyloxazole
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-phenyloxazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.